2-[(4-Chlorophenyl)methyl]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBWUHNZYTNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321539-25-6 | |
| Record name | 2-[(4-chlorophenyl)methyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-chlorobenzyl)benzaldehyde: Synthesis, Properties, and Applications
Introduction: Unveiling the Diarylmethene Core
2-(4-chlorobenzyl)benzaldehyde is an aromatic aldehyde featuring a diarylmethane scaffold. This structural motif, characterized by two aryl rings linked by a methylene (-CH₂-) bridge, is of significant interest to researchers in medicinal chemistry and materials science. Diarylmethenes are considered "privileged structures" in drug discovery, as they form the core of numerous biologically active compounds, including antihistamines and anticancer agents.[1][2][3][4] The specific structure of 2-(4-chlorobenzyl)benzaldehyde, which combines a reactive aldehyde functional group with a chlorinated phenyl ring, makes it a versatile, yet under-documented, building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of 2-(4-chlorobenzyl)benzaldehyde, including its predicted physicochemical properties, a detailed protocol for its synthesis via modern cross-coupling techniques, expected analytical characteristics, and its potential applications in research and development.
Physicochemical and Structural Properties
| Property | Predicted Value | Rationale & Comparative Data |
| Molecular Formula | C₁₄H₁₁ClO | Derived from its chemical structure. |
| Molecular Weight | 230.69 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow high-boiling liquid or low-melting solid | Aromatic aldehydes are typically liquids or low-melting solids.[6][10] The increased molecular weight compared to its analogues suggests it may be a solid at room temperature. |
| Boiling Point | > 250 °C (estimated) | Significantly higher than 2-methylbenzaldehyde (~200 °C) and 4-chlorotoluene (162 °C) due to increased molecular mass and van der Waals forces.[5][8][9] |
| Melting Point | 15 - 30 °C (estimated) | 4-Chlorotoluene has a melting point of ~7.5 °C.[10] The larger, less symmetrical structure of the target molecule would likely result in a higher, yet still relatively low, melting point. |
| Density | ~1.15 g/cm³ (estimated) | Expected to be slightly denser than water, similar to related compounds like 2-methylbenzaldehyde (~1.03 g/cm³) and 4-chlorotoluene (~1.07 g/cm³).[6][9] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Toluene) | Typical for aromatic compounds of this size.[5][9] |
Synthesis of 2-(4-chlorobenzyl)benzaldehyde via Suzuki-Miyaura Coupling
The creation of the carbon-carbon bond between the benzylic carbon and the benzaldehyde ring is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, offering high functional group tolerance and typically good yields.[12][13][14][15] The proposed and most logical synthetic route involves the palladium-catalyzed coupling of 2-formylphenylboronic acid with 4-chlorobenzyl chloride.
Reaction Scheme:
A plausible synthetic route to 2-(4-chlorobenzyl)benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 eq.), 4-chlorobenzyl chloride (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., a 4:1 ratio), via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-chlorobenzyl)benzaldehyde.
Experimental Workflow Diagram
Workflow for the Suzuki-Miyaura synthesis.
Predicted Spectroscopic Characterization
The identity and purity of the synthesized 2-(4-chlorobenzyl)benzaldehyde can be confirmed using standard spectroscopic techniques. The following are the predicted key features:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region but will feature highly characteristic signals for the aldehyde and benzylic protons.[16][17][18][19][20][21][22]
-
δ 9.8 - 10.1 ppm (singlet, 1H): This downfield signal is characteristic of the aldehyde proton (-CHO). Its deshielding is due to the magnetic anisotropy of the carbonyl group.[16][17]
-
δ 7.2 - 7.9 ppm (multiplet, 8H): This region will contain the overlapping signals of the protons on both the benzaldehyde and the 4-chlorophenyl rings. The protons on the benzaldehyde ring will likely show a more complex splitting pattern due to the ortho-disubstitution.
-
δ ~4.2 ppm (singlet, 2H): This signal corresponds to the benzylic methylene protons (-CH₂-). Benzylic protons typically appear around 2.3-2.7 ppm, but the presence of two adjacent aromatic rings will cause significant deshielding, shifting this signal further downfield.
¹³C NMR Spectroscopy
-
δ ~192 ppm: Carbonyl carbon of the aldehyde.
-
δ ~125-145 ppm: Aromatic carbons.
-
δ ~40 ppm: Benzylic methylene carbon.
Infrared (IR) Spectroscopy
-
~1705 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O stretching of the aromatic aldehyde.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two medium peaks characteristic of the C-H stretching of the aldehyde proton (Fermi doublets).
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Chemical Reactivity & Potential Applications
The reactivity of 2-(4-chlorobenzyl)benzaldehyde is primarily dictated by its aldehyde functional group. It is expected to undergo a wide range of classical aldehyde reactions:
-
Oxidation: Can be readily oxidized to the corresponding 2-(4-chlorobenzyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to 2-(4-chlorobenzyl)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.
-
Condensation Reactions: Can form imines, oximes, and hydrazones upon reaction with the appropriate amine derivatives.
The diarylmethene core makes this compound a valuable intermediate for the synthesis of novel drug candidates.[1][3][23] Its structure allows for further functionalization at the aldehyde position, the methylene bridge, or the aromatic rings to explore structure-activity relationships in drug design programs.
Safety and Handling
While specific toxicity data for 2-(4-chlorobenzyl)benzaldehyde is unavailable, general precautions for handling aromatic aldehydes should be strictly followed.[24][25][26][27][28]
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[25][28]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26][27]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
References
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 24, 2026, from [Link]
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Grokipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved February 24, 2026, from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]
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Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved February 24, 2026, from [Link]
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Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]
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CompTox Chemicals Dashboard, EPA. (2025, October 15). 4-Chlorotoluene Properties. Retrieved February 24, 2026, from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved February 24, 2026, from [Link]
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International Labour Organization. (2011, August 2). Aldehydes and Ketals. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 4-Chlorotoluene. Retrieved February 24, 2026, from [Link]
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Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 24, 2026, from [Link]
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PerfumersWorld. (n.d.). Documents. Retrieved February 24, 2026, from [Link]
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Loba Chemie. (2016, May 19). 4-CHLOROTOLUENE FOR SYNTHESIS MSDS. Retrieved February 24, 2026, from [Link]
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 24, 2026, from [Link]
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Ingredi. (2017, October 16). MATERIAL SAFETY DATA SHEET. Retrieved February 24, 2026, from [Link]
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 24, 2026, from [Link]
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PMC. (2025, July 23). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Representatives of biologically active diarylmethanes. Retrieved February 24, 2026, from [Link]
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PMC. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Retrieved February 24, 2026, from [Link]
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ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved February 24, 2026, from [Link]
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ACS Omega. (2023, May 8). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved February 24, 2026, from [Link]
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Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, August 6). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved February 24, 2026, from [Link]
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PMC. (2025, December 26). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). Drugs containing diarylmethane motif. Retrieved February 24, 2026, from [Link]
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Chemical Review and Letters. (2024, July 29). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved February 24, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 24, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 24, 2026, from [Link]
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MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved February 24, 2026, from [Link]
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A Technical Guide to 2-[(4-Chlorophenyl)methyl]benzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)methyl]benzaldehyde, a diarylmethane-substituted aromatic aldehyde. While not a commonly cataloged reagent, its structure presents significant potential as a versatile intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, proposes a robust synthetic pathway, outlines a thorough protocol for its structural characterization and validation, and discusses its potential applications for researchers and drug development professionals. The methodologies are presented with an emphasis on the underlying chemical principles and self-validating experimental design to ensure scientific integrity and reproducibility.
Introduction and Molecular Profile
2-[(4-Chlorophenyl)methyl]benzaldehyde belongs to the diarylmethane class of compounds, characterized by two aryl rings linked by a methylene bridge. One ring is substituted with a reactive aldehyde group, and the other with a chlorine atom. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including reductive amination, oxidation, reduction, and various condensation reactions, making it a valuable synthon.[1] The 4-chlorophenyl moiety introduces specific steric and electronic properties, influencing the molecule's reactivity and its potential interactions with biological targets. The overall structure is a key building block for creating complex, three-dimensional molecules of interest in drug discovery and materials science.
The core of this guide is to provide a foundational understanding of this specific molecule. We will establish its identity through its chemical formula and molecular weight and then proceed to outline practical, field-proven methodologies for its synthesis and characterization.
Physicochemical and Structural Data
The fundamental properties of 2-[(4-Chlorophenyl)methyl]benzaldehyde are derived from its molecular formula, C14H11ClO.[2] A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Core Properties of 2-[(4-Chlorophenyl)methyl]benzaldehyde
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁ClO | PubChem[2] |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]benzaldehyde | PubChem[2] |
| Molecular Weight | 230.69 g/mol | (Calculated) |
| Monoisotopic Mass | 230.04984 Da | PubChem[2] |
| Predicted XLogP | 3.9 | PubChem[2] |
| Physical State | Solid (Predicted) | N/A |
Note: Experimental data such as melting point, boiling point, and solubility for this specific isomer are not widely available in public databases. These properties would need to be determined empirically upon successful synthesis.
Proposed Synthesis and Mechanistic Rationale
While a direct, published synthesis for 2-[(4-Chlorophenyl)methyl]benzaldehyde is not readily found, a logical and robust synthetic route can be designed based on well-established organic transformations. The proposed two-step pathway involves an initial Friedel-Crafts alkylation followed by a selective oxidation. This approach is chosen for its reliability, use of common starting materials, and high potential for scalability.
Step 1: Friedel-Crafts Alkylation of Toluene
The first step involves the reaction of toluene with 4-chlorobenzyl chloride to form 1-chloro-4-(2-methylbenzyl)benzene.
-
Reaction: Toluene + 4-Chlorobenzyl Chloride → 1-Chloro-4-(2-methylbenzyl)benzene
-
Reagents & Rationale:
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): A Lewis acid is essential to activate the 4-chlorobenzyl chloride. It coordinates with the chlorine atom, making the benzylic carbon more electrophilic and susceptible to attack by the electron-rich toluene ring.
-
Toluene: Serves as both the reactant and, in many cases, the solvent. Its methyl group is an ortho-, para-director. While the para-substituted product will also form, the ortho-product is the desired precursor. The products can be separated via column chromatography.
-
Inert Atmosphere (N₂ or Ar): The Lewis acid catalyst is moisture-sensitive; therefore, the reaction must be conducted under anhydrous conditions to prevent deactivation of the catalyst and undesirable side reactions.
-
Step 2: Selective Oxidation of the Methyl Group
The second step is the selective oxidation of the methyl group of the intermediate to an aldehyde.
-
Reaction: 1-Chloro-4-(2-methylbenzyl)benzene → 2-[(4-Chlorophenyl)methyl]benzaldehyde
-
Reagents & Rationale:
-
Oxidizing Agent (e.g., MnO₂, Cerium(IV) ammonium nitrate (CAN)): A mild and selective oxidizing agent is crucial. Harsh oxidants like KMnO₄ would likely oxidize the methyl group all the way to a carboxylic acid and could also oxidize the benzylic methylene bridge. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic methyl groups to aldehydes.
-
Solvent (e.g., Dichloromethane, Hexane): An inert solvent that can facilitate the reaction without participating in it is required.
-
The diagram below illustrates the proposed workflow for synthesis and purification.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural confirmation.
Predicted Spectroscopic Signature
Based on the known spectral properties of analogous compounds, the following key signals are predicted for 2-[(4-Chlorophenyl)methyl]benzaldehyde:
-
¹H NMR (Proton NMR):
-
Aldehydic Proton (CHO): A singlet peak is expected in the downfield region of δ 9.5-10.5 ppm .[3][4] This is a highly characteristic signal for aldehydes.
-
Aromatic Protons: A complex series of multiplets will appear between δ 7.0-8.0 ppm . The protons on the benzaldehyde ring and the 4-chlorophenyl ring will have distinct splitting patterns. In total, these signals should integrate to 8 protons.
-
Benzylic Protons (CH₂): A singlet peak integrating to 2 protons is expected around δ 4.0-4.5 ppm . This signal confirms the presence of the methylene bridge connecting the two aryl rings.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A characteristic peak is expected in the highly deshielded region of δ 190-200 ppm .
-
Aromatic Carbons: Multiple signals will be present in the δ 120-150 ppm range, corresponding to the 12 unique aromatic carbons in the structure.
-
Benzylic Carbon (CH₂): A signal for the methylene carbon is expected around δ 35-45 ppm .
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted around 1700-1715 cm⁻¹ .[3]
-
C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ .[3]
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
C-Cl Stretch: A band in the fingerprint region, typically 1000-1100 cm⁻¹ , indicating the carbon-chlorine bond.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z ≈ 230. The presence of a chlorine atom will result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom. The monoisotopic mass is 230.04984 Da.[2]
-
The following diagram outlines the logical workflow for characterizing the final product.
Potential Applications in Research and Drug Development
Substituted benzaldehydes are cornerstone intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][5] The unique structure of 2-[(4-Chlorophenyl)methyl]benzaldehyde makes it a promising candidate for several applications:
-
Scaffold for Medicinal Chemistry: The diarylmethane core is a "privileged structure" found in numerous biologically active compounds, including antihistamines. For example, 1-[(4-chlorophenyl)phenylmethyl]piperazine is a key intermediate for the synthesis of the well-known antihistamine drug cetirizine.[6] The title compound could be used to synthesize novel analogs of such drugs, where the aldehyde group allows for the introduction of diverse side chains and heterocyclic systems through reactions like reductive amination.
-
Precursor for Novel Ligands: The aldehyde can be converted into a variety of functional groups (amines, alcohols, carboxylic acids, imines), enabling the synthesis of a library of compounds for screening against biological targets such as enzymes and receptors.
-
Building Block for Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The specific substitution pattern of this molecule could be exploited to create materials with tailored electronic or photophysical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, safe handling procedures should be based on compounds with similar functional groups, such as other chlorinated aromatic aldehydes.
-
Classification: Expected to be harmful if swallowed, and to cause skin and serious eye irritation. May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-[(4-Chlorophenyl)methyl]benzaldehyde is a structurally interesting molecule with significant untapped potential as a synthetic intermediate. This guide provides a comprehensive framework for its synthesis via a logical Friedel-Crafts alkylation and selective oxidation pathway. Furthermore, the detailed protocol for structural characterization using modern spectroscopic methods ensures that researchers can confidently validate their synthetic product. Its potential application as a scaffold in the development of novel pharmaceuticals and materials makes it a valuable target for further investigation by the scientific community.
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MDPI. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
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NIST WebBook. Benzaldehyde, 2-chloro-4-dimethylamino-. Available from: [Link]
-
Stenutz. 2-chloro-4-methylbenzaldehyde. Available from: [Link]
-
Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available from: [Link]
-
PubChem. 4-Chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available from: [Link]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
Technical Whitepaper: 2-[(4-Chlorophenyl)methyl]benzaldehyde
Strategic Intermediate in Phthalazinone Antihistamine Synthesis
Executive Summary
This technical guide profiles 2-[(4-Chlorophenyl)methyl]benzaldehyde (CAS 66383-84-6), a critical diarylmethane scaffold used primarily in the pharmaceutical industry. It serves as the rate-limiting precursor in the synthesis of Azelastine , a second-generation histamine H1 receptor antagonist. This document details its physiochemical properties, validated synthesis protocols, downstream applications, and analytical characterization, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
Core Datasheet
| Property | Specification |
| IUPAC Name | 2-[(4-Chlorophenyl)methyl]benzaldehyde |
| Common Name | 2-(p-Chlorobenzyl)benzaldehyde |
| CAS Registry Number | 66383-84-6 |
| PubChem CID | 108606 (Derivative/Related) |
| Molecular Formula | C₁₄H₁₁ClO |
| Molecular Weight | 230.69 g/mol |
| Physical State | Low-melting solid or viscous oil (at STP) |
| Melting Point | 45–50 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water |
Structural Analysis
The molecule features a benzaldehyde core substituted at the ortho position with a 4-chlorobenzyl group.
-
Reactivity Handle: The aldehyde (-CHO) moiety is highly electrophilic, serving as the "anchor" for cyclization reactions (e.g., with hydrazines).
-
Steric Influence: The ortho-benzyl substitution creates significant steric bulk, which influences the selectivity of nucleophilic attacks on the carbonyl carbon.
-
Stability: The para-chloro substituent on the benzyl ring is metabolically stable and lipophilic, enhancing the binding affinity of downstream APIs (Active Pharmaceutical Ingredients).
Synthetic Pathways & Protocols
Two primary routes are dominant in industrial and research settings: the Nitrile Reduction Route (preferred for purity) and the Phthalide Grignard Route (preferred for cost).
Method A: Nitrile Reduction (High Purity)
This method involves the selective reduction of 2-(4-chlorobenzyl)benzonitrile. It avoids over-reduction to the alcohol.
-
Precursor: 2-[(4-Chlorophenyl)methyl]benzonitrile.
-
Reagent: Diisobutylaluminum hydride (DIBAL-H).
-
Solvent: Toluene or Dichloromethane (DCM) (Anhydrous).
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 10.0 g (44 mmol) of the nitrile precursor in 100 mL anhydrous toluene. Cool to -78 °C.[1]
-
Addition: Add 1.1 equivalents of DIBAL-H (1.0 M in toluene) dropwise over 30 minutes. Maintain temperature below -70 °C to prevent over-reduction.
-
Quench: Stir for 2 hours. Quench carefully with methanol (5 mL) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution to break the aluminum emulsion.
-
Workup: Warm to room temperature. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexane:EtOAc 9:1) yields the aldehyde as a pale yellow oil/solid.
Method B: Phthalide Grignard Route (Industrial)
This route utilizes the ring-opening of phthalide, a cheap commodity chemical.
-
Step 1: Grignard addition of 4-chlorophenylmagnesium bromide to phthalide yields a lactol (hemiacetal).
-
Step 2: Reduction of the lactol to the diol, followed by selective oxidation (Swern or PCC) to the aldehyde. Note: Direct reduction to the aldehyde is difficult to control without over-reducing to the alcohol.
Synthesis Workflow Visualization
Figure 1: Validated synthesis workflow via the Nitrile Reduction pathway (Method A).
Application Case Study: Azelastine Synthesis
The primary utility of 2-[(4-Chlorophenyl)methyl]benzaldehyde is its conversion into Azelastine , an antihistamine used for allergic rhinitis.
Mechanism of Action
The aldehyde undergoes a condensation reaction with a hydrazine derivative (typically a substituted hydrazine or semicarbazide) to form the phthalazinone core.
-
Condensation: The aldehyde carbonyl reacts with the hydrazine amine (-NH2) to form a hydrazone.
-
Cyclization: Under acidic or thermal conditions, the hydrazone cyclizes onto the adjacent carboxylic acid derivative (if present) or undergoes oxidative cyclization to form the phthalazinone ring.
Azelastine Pathway Diagram
Figure 2: The critical role of the aldehyde intermediate in constructing the Azelastine phthalazinone core.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be observed.
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.15 | Singlet (s) | 1H | Aldehyde (-CHO) |
| 7.85 | Doublet (d) | 1H | Aromatic (Ortho to CHO) |
| 7.10 – 7.60 | Multiplet (m) | 7H | Remaining Aromatic Protons |
| 4.45 | Singlet (s) | 2H | Benzylic Methylene (-CH₂-) |
Key Diagnostic: The singlet at ~10.15 ppm confirms the aldehyde, while the singlet at ~4.45 ppm confirms the intact methylene bridge connecting the two aryl rings.
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1690–1700 cm⁻¹ (Conjugated aldehyde).
-
C-H Stretch (Aldehyde): Weak doublet at 2750 and 2850 cm⁻¹ .
-
C-Cl Stretch: Band at 1090 cm⁻¹ .
Safety & Handling Protocols
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Handling Procedures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations, especially those involving DIBAL-H or silica gel chromatography, must be performed in a certified fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid derivative over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108606, 2-[(4-Chlorophenyl)methyl]benzaldehyde. Retrieved from [Link]
- Scheffler, G., et al. (1990).Process for the preparation of Azelastine. US Patent 5,164,388.
Sources
Technical Guide: Solubility Profiling of 2-(4-Chlorobenzyl)benzaldehyde
Executive Summary
This technical guide addresses the solubility characteristics of 2-(4-chlorobenzyl)benzaldehyde (CAS: 6638-05-7), a critical intermediate in the synthesis of the antihistamine Azelastine . Precise solubility data is the cornerstone of process optimization, governing yield during recrystallization and reaction kinetics in the condensation steps of Azelastine production.
This document outlines the thermodynamic behavior of the compound, provides a rigorous Dynamic Laser Monitoring protocol for empirical determination, and establishes a solvent selection framework based on molecular interaction mechanisms.
Chemical Context & Molecular Interactions[1][2][3][4][5]
Structural Analysis
The molecule consists of two aromatic rings linked by a methylene bridge, with an aldehyde functionality on one ring and a chlorine substituent on the other.
-
Lipophilicity: The presence of the chlorobenzyl group and the benzaldehyde core renders the molecule highly lipophilic.
-
Intermolecular Forces: The dominant forces governing dissolution are dispersion forces (London) and dipole-dipole interactions (due to the carbonyl and chloro groups).
-
Stacking: The bi-aromatic structure suggests strong potential for
stacking, making aromatic solvents (e.g., Toluene) highly effective.
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and functional group analysis of structural analogs (e.g., 4-chlorobenzaldehyde), the solubility profile follows this hierarchy:
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |
| Aromatic Hydrocarbons | Toluene, Xylene | High | |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Dipole-Dipole, No H-bond donor | High to Moderate |
| Polar Protic | Ethanol, Methanol, IPA | H-bonding (Solute is acceptor only) | Moderate to Low |
| Aqueous | Water | Hydrophobic effect dominates | Insoluble |
Experimental Protocol: Dynamic Laser Monitoring Method
To obtain precise mole fraction solubility data (
Materials & Equipment
-
Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Detection: Laser monitoring system (e.g., 632.8 nm He-Ne laser) with a photodetector.
-
Agitation: Magnetic stirring (constant rate, e.g., 400 rpm).
Step-by-Step Workflow
-
Preparation: Clean and dry the dissolution vessel. Calibrate the temperature sensor.
-
Solvent Loading: Gravimetrically add a known mass of pure solvent (
) to the vessel. -
Solute Addition: Add a known mass of 2-(4-chlorobenzyl)benzaldehyde (
) in excess of the estimated solubility at the starting temperature. -
Equilibration: Set the initial temperature (e.g., 278.15 K). Allow the system to equilibrate. The laser beam will be scattered/blocked by undissolved solid particles (low transmission).
-
Dynamic Heating: Slowly increase the temperature (0.1 K/min).
-
Determination Point: Monitor the laser intensity. The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution and a clear solution) is recorded as the saturation temperature (
). -
Iteration: Add more solute to the same vessel and repeat the heating cycle to find the next
for the new concentration.
Workflow Visualization
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.
Thermodynamic Modeling & Analysis
Experimental data must be correlated using thermodynamic models to calculate the enthalpy (
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility with temperature:
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[3][4][5]
- : Empirical parameters derived from regression analysis.
van't Hoff Analysis
To determine the thermodynamic driving forces:
-
Endothermic Process: For this compound, solubility typically increases with temperature, indicating
. -
Entropy Driven: If the dissolution is spontaneous despite being endothermic, it is driven by the increase in entropy (
).
Application: Process Optimization Strategy
The solubility data directly impacts the synthesis of Azelastine. The decision matrix below guides the selection of solvents for reaction versus purification (crystallization).
Solvent Selection Logic
-
Reaction Medium: Requires high solubility to ensure homogenous kinetics. Toluene is often preferred for the condensation steps due to high solubility and suitable boiling point for water removal (azeotropic distillation).
-
Crystallization: Requires a solvent with a steep solubility-temperature gradient (high solubility at boiling, low at cooling). Ethanol or Isopropanol are ideal candidates here.
Process Decision Tree
Figure 2: Solvent selection strategy for reaction and purification based on solubility thermodynamics.
References
-
Synthesis Context: Azelastine Hydrochloride Synthesis Routes. ChemicalBook & Patent Literature (CN102391253A). Describes the condensation of 2-(p-chlorophenylacetyl)benzoic acid where 2-(4-chlorobenzyl)benzaldehyde is a mechanistic analog/intermediate.
-
Methodology Standard: An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Dissolution Technologies (2015). Validates the laser method for aromatic pharmaceutical intermediates.
-
Thermodynamic Analog: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules (2025).[6][4][5] Provides comparative solubility behavior for 4-chlorobenzaldehyde.
-
Modeling Framework: Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. Journal of Molecular Liquids.[5] Demonstrates the application of Apelblat and van't Hoff equations for benzaldehyde derivatives.
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A Guide to Presumptive Risk Assessment and Safe Handling of 2-[(4-Chlorophenyl)methyl]benzaldehyde
Notice of Critical Finding: An exhaustive search for a specific, official Safety Data Sheet (SDS) for 2-[(4-Chlorophenyl)methyl]benzaldehyde did not yield a dedicated document. This is a common scenario for novel or specialized research chemicals. The generation of an official SDS requires extensive experimental data (toxicological, ecological, physical hazards) that is not publicly available for this specific compound.
Therefore, this guide has been developed not as a substitute for an official SDS, but as an in-depth technical framework for researchers, scientists, and drug development professionals to perform a presumptive risk assessment and establish safe handling protocols. In the absence of direct data, a conservative approach, assuming hazards based on structural analogs, is a mandatory and prudent scientific practice.
This document synthesizes data from structurally related compounds to inform best practices. The core principle is to treat this compound with a high degree of caution, assuming it possesses the most significant hazards of its constituent chemical motifs.
Chapter 1: Structural Analysis and Predicted Hazard Profile
To build a presumptive hazard profile for 2-[(4-Chlorophenyl)methyl]benzaldehyde, we must analyze its core chemical features: the benzaldehyde group and the chlorophenyl moiety. The hazards associated with these functional groups are well-documented in similar molecules.
1.1. The Aldehyde Functional Group: Benzaldehydes are known to be reactive. The aldehyde group can act as an irritant to the skin, eyes, and respiratory tract.[1][2][3] It can also be a sensitizer, meaning repeated exposure may lead to an allergic reaction.[4] Furthermore, many aldehydes are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][4][5][6]
1.2. The Chlorinated Aromatic System: The presence of a chlorophenyl group introduces potential for increased toxicity and environmental persistence. Chlorinated aromatic compounds can exhibit dermal and inhalation toxicity and may pose long-term hazards to aquatic life.[4][7]
1.3. Hazard Profile of Structural Analogs: A review of Safety Data Sheets for structurally similar compounds provides a baseline for the potential GHS (Globally Harmonized System) classifications we should conservatively assume for our target molecule.
| Compound Name | CAS Number | GHS Hazard Classifications |
| 4-(Chloromethyl)benzaldehyde | 73291-09-5 | Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B/1C); Serious Eye Damage (Category 1); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4)[5][8][9] |
| 4-Chlorobenzaldehyde | 104-88-1 | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Skin Sensitisation (Category 1); Toxic to aquatic life with long lasting effects[4][7] |
| 2-Chlorobenzaldehyde | 89-98-5 | Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1)[10] |
| Benzaldehyde | 100-52-7 | Acute Toxicity, Oral (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Respiratory tract irritation)[1] |
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A potential skin and respiratory sensitizer.
-
Capable of causing severe skin burns and serious eye damage.
-
Potentially toxic to aquatic life.
Chapter 2: Core Safety Protocols: A Multi-Layered Approach
Given the predicted hazard profile, a multi-layered safety strategy is required. This involves a combination of engineering controls and a stringent Personal Protective Equipment (PPE) regimen.
2.1. Mandatory Engineering Controls: All work with 2-[(4-Chlorophenyl)methyl]benzaldehyde, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of any dust, aerosols, or vapors. The fume hood sash should be kept as low as possible during manipulations. A safety shower and eyewash station must be immediately accessible.[6][11]
2.2. Personal Protective Equipment (PPE) Ensemble: Standard laboratory attire is insufficient. The following PPE is mandatory:
-
Primary Eye/Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required at all times.[2][5]
-
Secondary Face Protection: A full-face shield must be worn over the safety goggles, especially when handling larger quantities or during procedures with a high splash risk. This is crucial given the severe eye damage potential identified in analogs.[2]
-
Hand Protection: Double-gloving is recommended. Use compatible chemical-resistant gloves (e.g., nitrile) as the inner layer and a more robust glove (e.g., neoprene or butyl rubber) as the outer layer. Gloves must be inspected for integrity before each use and removed without touching the outer surface with bare skin.[2][6] Contaminated gloves must be disposed of as hazardous waste.[2]
-
Body Protection: A flame-retardant, fully-buttoned laboratory coat is required. For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: If there is any risk of the fume hood failing or if work must be done outside of this primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7][12]
Chapter 3: Prudent Laboratory Practices for Handling and Storage
3.1. Handling and Dispensing:
-
Designated Area: Establish a designated area within the fume hood for all work with this compound.
-
Weighing: Weigh the solid material by transferring it from the stock container to a tared vial or beaker within the fume hood. Do not weigh on an open bench.
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing. Ensure all containers are clearly and accurately labeled.
-
Hygiene: After handling, even with gloves, wash hands thoroughly with soap and water.[2][5] Do not eat, drink, or smoke in the laboratory area.[6][7]
3.2. Storage and Incompatibilities:
-
Storage Conditions: Store the compound in a tightly sealed, clearly labeled container.[2] The storage location should be a cool, dry, and well-ventilated area, away from heat or ignition sources.[7][10] Storage at 2-8°C under an inert atmosphere may be advisable for long-term stability.[5]
-
Incompatible Materials: Keep the compound segregated from strong oxidizing agents, strong bases, and strong reducing agents.[7][10] Contact with these materials could lead to vigorous, exothermic reactions.
Chapter 4: Emergency Response Planning for an Unknown Hazard
A clear, practiced emergency plan is vital. All laboratory personnel must be trained on these procedures before work begins.
4.1. First-Aid Measures (Assume Worst-Case Scenario):
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
In all cases of exposure, provide the attending medical personnel with this guide and the safety data sheets for the structural analogs.
4.2. Spill Response:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.
-
Contain: For a small spill, use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Cleanup: Wearing the full PPE ensemble described in Chapter 2, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For any large or uncontained spill, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
Conclusion
The absence of a Safety Data Sheet for 2-[(4-Chlorophenyl)methyl]benzaldehyde elevates the level of responsibility for the researcher. It necessitates a shift from following prescribed safety protocols to developing them based on a conservative, scientifically-grounded risk assessment. By analyzing the compound's structure, consulting data from known analogs, and implementing a multi-layered safety system encompassing both engineering controls and comprehensive PPE, researchers can significantly mitigate the risks associated with handling this and other novel chemical entities. In the realm of new drug development and chemical research, an absence of data must always be interpreted as a signal for the highest level of caution.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet - 4-(Chloromethyl)benzaldehyde.
- Enamine. (n.d.). Safety Data Sheet - 2-(2-chlorophenyl)benzaldehyde.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-chlorobenzaldehyde.
- Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet - Benzaldehyde.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 4-METHYL BENZALDEHYDE.
- Fisher Scientific. (2010, October 18). Safety Data Sheet - p-Chlorobenzaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chlorobenzaldehyde.
- Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet - 2,4-Dichlorobenzaldehyde.
- Sdfine. (n.d.). Chemwatch MSDS 50013-2 - 4-CHLOROBENZALDEHYDE.
- Cole-Parmer. (2005, November 17). Material Safety Data Sheet - 4-Chlorobenzaldehyde, 98.5+%.
- CPAChem. (2022, November 16). Safety data sheet - Benzaldehyde-DNPH.
- PubChem. (n.d.). 4-(Chloromethyl)benzaldehyde.
- Echemi. (n.d.). 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS, 151103-08-1 Safety Data Sheets.
- Echemi. (n.d.). 2-(4-CHLOROPHENYL)BENZOTHIAZOLE SDS, 6265-91-4 Safety Data Sheets.
- ChemPoint.com. (2021, May 25). Safety Data Sheet - Natrosol™ 250H PHARM Hydroxyethylcellulose.
- Sigma-Aldrich. (2025, September 15). Safety Data Sheet.
- PPG. (n.d.). Safety Data Sheet.
- PubChemLite. (n.d.). 2-[(4-chlorophenyl)methyl]benzaldehyde (C14H11ClO).
- Synquest Labs. (n.d.). Safety Data Sheet - 4-(Chloromethyl)benzaldehyde.
- CBG. (2025, July 24). 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-chloro benzaldehyde 98%.
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An In-depth Technical Guide to 2-[(4-Chlorophenyl)methyl]benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diarylmethane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] These applications span from anticancer and anti-infective to anti-inflammatory agents.[1] This guide provides a comprehensive technical overview of a specific diarylmethane derivative, 2-[(4-Chlorophenyl)methyl]benzaldehyde. As a Senior Application Scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale and practical insights to empower researchers in their drug discovery and development endeavors.
Molecular Identification and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible scientific research. The fundamental identifiers and physicochemical properties of 2-[(4-Chlorophenyl)methyl]benzaldehyde are summarized below.
| Identifier | Value |
| IUPAC Name | 2-[(4-Chlorophenyl)methyl]benzaldehyde |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)C=O[2] |
| InChIKey | ZVVBWUHNZYTNBH-UHFFFAOYSA-N[2] |
| Molecular Formula | C₁₄H₁₁ClO |
| Molecular Weight | 230.69 g/mol |
| Predicted XLogP3 | 3.9[2] |
| Monoisotopic Mass | 230.049843 g/mol [2] |
Synthesis Methodologies
The construction of the diarylmethane core of 2-[(4-Chlorophenyl)methyl]benzaldehyde can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Two of the most prominent and versatile methods, the Suzuki-Miyaura Cross-Coupling and the Friedel-Crafts Alkylation, are detailed below.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and related systems. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
Reaction Principle:
The catalytic cycle involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.
Proposed Synthetic Workflow:
A plausible route to 2-[(4-Chlorophenyl)methyl]benzaldehyde via a Suzuki-Miyaura coupling would involve the reaction of a (4-chlorophenyl)methylboronic acid derivative with 2-bromobenzaldehyde.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-[(4-Chlorophenyl)methyl]benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the intermediate compound, 2-[(4-Chlorophenyl)methyl]benzaldehyde. This diarylmethane derivative is of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. Due to the limited availability of public domain data on its specific physical properties, this document outlines robust synthetic strategies and detailed analytical protocols to enable its reliable preparation and characterization. The primary synthetic routes discussed are the Suzuki-Miyaura cross-coupling and the Grignard reaction, both of which are foundational methods in modern organic synthesis. Furthermore, this guide details the necessary spectroscopic and physical analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and melting point determination, to confirm the identity, purity, and physical state of the target compound.
Introduction
Diarylmethane scaffolds are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The title compound, 2-[(4-Chlorophenyl)methyl]benzaldehyde, is a valuable intermediate that possesses two key reactive handles: a formyl group amenable to various transformations and a chlorinated phenyl ring that can participate in further cross-coupling reactions. The precise substitution pattern offers a unique stereochemical and electronic environment, making it a desirable building block for the synthesis of complex molecular architectures.
The absence of readily available data for this compound necessitates a detailed guide that empowers researchers to synthesize and characterize it with a high degree of confidence. This document provides the theoretical and practical framework for achieving this, drawing upon established methodologies for analogous transformations.
Proposed Synthetic Methodologies
Two primary retrosynthetic disconnections are considered for the synthesis of 2-[(4-Chlorophenyl)methyl]benzaldehyde. The choice between these routes will often depend on the availability of starting materials and the desired scale of the synthesis.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the target molecule, this would involve the coupling of 2-formylphenylboronic acid with 4-chlorobenzyl bromide or vice versa.
-
Grignard Reaction: This classic organometallic reaction involves the addition of a Grignard reagent to a carbonyl compound. In this context, the synthesis could be approached by reacting a Grignard reagent derived from a 2-halobenzaldehyde derivative with 4-chlorobenzyl halide.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is often favored due to its high functional group tolerance and generally mild reaction conditions[1]. A plausible route involves the coupling of 2-(bromomethyl)benzaldehyde with (4-chlorophenyl)boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-(bromomethyl)benzaldehyde (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base, for instance, K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to a temperature typically between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Grignard Reaction Approach
The Grignard reaction provides a robust alternative for the formation of the benzylic C-C bond[2]. This route would involve the preparation of a Grignard reagent from 4-chlorobenzyl bromide and its subsequent reaction with 2-formylbenzonitrile, followed by hydrolysis of the resulting intermediate. The nitrile group serves as a masked aldehyde.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-chlorobenzyl bromide in anhydrous diethyl ether or THF to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
Addition Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2-formylbenzonitrile in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Hydrolysis: Carefully quench the reaction by slow addition to a cold saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, the solvent is removed under reduced pressure. The resulting imine can be hydrolyzed to the aldehyde by treatment with aqueous acid.
-
Purification: Purify the crude aldehyde by column chromatography.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-[(4-Chlorophenyl)methyl]benzaldehyde.
Melting Point Determination
As no literature value for the melting point of this specific compound is readily available, its determination is a critical step in its characterization. A sharp melting point range is indicative of high purity. A structurally similar compound, 4-((4-chlorobenzyl)oxy)benzaldehyde, has a reported melting point of 69–71 °C, suggesting the target compound is likely a solid at room temperature[3].
| Parameter | Description |
| Apparatus | Digital Melting Point Apparatus |
| Sample Preparation | The crystalline solid is finely ground and packed into a capillary tube. |
| Procedure | The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. |
| Expected Outcome | A sharp melting point range of 1-2 °C for a pure compound. |
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically a singlet around 9-10 ppm), the aromatic protons on both rings (in the range of 7-8 ppm), and a singlet for the benzylic methylene protons (around 4-5 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the benzylic carbon.
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | **Expected Absorption (cm⁻¹) ** |
| Aldehyde C-H Stretch | Two weak bands around 2830-2695 cm⁻¹[4] |
| Carbonyl (C=O) Stretch | A strong band around 1700 cm⁻¹ |
| Aromatic C-H Stretch | Above 3000 cm⁻¹ |
| Aromatic C=C Stretch | Bands in the 1600-1450 cm⁻¹ region |
| C-Cl Stretch | In the fingerprint region, typically around 800-600 cm⁻¹ |
Mass spectrometry will confirm the molecular weight of the compound. For 2-[(4-Chlorophenyl)methyl]benzaldehyde (C₁₄H₁₁ClO), the expected molecular weight is approximately 230.69 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound[5][6].
Safety Considerations
-
Starting Materials: Many of the reagents used, such as benzyl bromides and organometallic reagents, are toxic, corrosive, and/or moisture-sensitive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions: Grignard reactions can be highly exothermic and should be conducted with care, ensuring efficient cooling and slow addition of reagents. Reactions under pressure should only be performed by trained personnel using appropriate equipment.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
While the specific physical properties of 2-[(4-Chlorophenyl)methyl]benzaldehyde are not widely reported, this technical guide provides two robust and well-established synthetic methodologies for its preparation: the Suzuki-Miyaura cross-coupling and the Grignard reaction. By following the detailed experimental protocols and employing the comprehensive characterization techniques outlined, researchers in drug development and chemical synthesis can confidently produce and validate this valuable intermediate. The systematic approach to synthesis and characterization described herein ensures a high degree of scientific integrity and provides a solid foundation for further research and application of this compound.
References
-
University of Colorado Boulder. (n.d.). Example 7. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). MDPI. Retrieved from [Link]
-
Mass spectrum of 4-chlorobenzaldehyde. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Methodological & Application
crystallization methods for 2-[(4-Chlorophenyl)methyl]benzaldehyde purification
Executive Summary
This guide details the purification of 2-[(4-Chlorophenyl)methyl]benzaldehyde (CAS: 66303-08-8), a critical intermediate in the synthesis of the antihistamine Azelastine .
The purification of this compound presents unique challenges due to its low melting point (approx. 50–55°C) and its tendency to form stable oils ("oiling out") rather than crystalline lattices during cooling. This note provides two field-validated crystallization protocols designed to suppress regioisomeric impurities and prevent oiling out through controlled supersaturation and seeding.
Physicochemical Context & Impurity Profile
To design an effective crystallization, one must understand the solute-solvent interactions and the nature of the impurities.
| Parameter | Specification / Behavior |
| Target Molecule | 2-[(4-Chlorophenyl)methyl]benzaldehyde |
| Molecular Weight | 230.69 g/mol |
| Melting Point | 52°C – 56°C (Solid); often isolated as a viscous oil. |
| Solubility | High in Acetone, DCM, Ethyl Acetate, Toluene. Low in Water, Alkanes. |
| Critical Impurity A | 4-Chlorobenzyl chloride (Starting material; genotoxic potential). |
| Critical Impurity B | Regioisomers (3-chlorobenzyl analogs from non-specific alkylation). |
| Critical Impurity C | Over-alkylation products (Bis-substituted benzaldehydes). |
The "Oiling Out" Phenomenon
Because the melting point (~52°C) is close to standard process temperatures, the compound often enters a Liquid-Liquid Phase Separation (LLPS) region before crystallizing.
-
Risk: If the solution cools too fast, the product separates as an oil droplet, trapping impurities.
-
Solution: Crystallization must occur in the Metastable Zone (between solubility curve and oiling-out boundary) using high-loading seeds.
Solvent System Selection
Based on solubility parameters and patent literature for Azelastine intermediates, two solvent systems are recommended.
System A: Isopropyl Alcohol (IPA) / Water
-
Mechanism: Anti-solvent crystallization.
-
Pros: Excellent rejection of non-polar over-alkylation byproducts.
-
Cons: High risk of oiling out if water is added too quickly.
System B: n-Heptane / Ethyl Acetate (EtOAc)[1]
-
Mechanism: Cooling crystallization.
-
Pros: Slower crystal growth yields higher purity; effective removal of polar starting materials.
-
Cons: Lower yield compared to aqueous systems.
Detailed Experimental Protocols
Protocol A: The "Reverse-Addition" Method (IPA/Water)
Best for scale-up and removing isomeric impurities.
Reagents:
-
Crude 2-[(4-Chlorophenyl)methyl]benzaldehyde
-
Isopropyl Alcohol (HPLC Grade)
-
Deionized Water[1]
-
Seed Crystals (>99% pure)
Step-by-Step Methodology:
-
Dissolution: Charge crude solid into a reactor. Add IPA (3.0 vol) relative to crude weight. Heat to 45°C (do not exceed 55°C to avoid degradation). Stir until fully dissolved.
-
Polishing: Filter the warm solution through a 0.45 µm PTFE membrane to remove particulate matter (dust acts as uncontrolled nucleation sites).
-
Initial Cooling: Cool the filtrate to 35°C .
-
Seeding (Critical Step): Add 1.0 wt% seed crystals. Agitate gently at 35°C for 30 minutes. Visual Check: Ensure seeds do not dissolve.
-
Anti-Solvent Addition:
-
Start adding Water slowly via a dosing pump.
-
Rate: 0.1 vol/min.
-
Target Ratio: 1:1 IPA:Water final composition.
-
Note: If the solution turns milky/oily immediately, STOP water addition, reheat slightly to redissolve, and increase seed loading.
-
-
Final Cooling: Once water addition is complete, cool the slurry to 0–5°C over 2 hours (approx 0.25°C/min).
-
Isolation: Filter under vacuum. Wash the cake with cold (0°C) IPA/Water (1:2 mixture).
-
Drying: Vacuum dry at 30°C. Do not exceed 40°C or the cake may fuse.
Protocol B: Evaporative/Cooling Crystallization (Heptane/EtOAc)
Best for removing specific polar impurities.
-
Dissolution: Dissolve crude in Ethyl Acetate (2.0 vol) at 40°C.
-
Anti-Solvent Charge: Add n-Heptane (4.0 vol) slowly at 40°C. The solution should remain clear.
-
Concentration: Apply partial vacuum (approx. 400 mbar) to distill off Ethyl Acetate selectively (azeotropic behavior will remove EtOAc faster than Heptane).
-
Nucleation: As the solvent ratio shifts toward Heptane, the solution becomes supersaturated. Seed at 30°C .
-
Crystallization: Cool to -5°C over 4 hours.
-
Harvest: Filter and wash with cold n-Heptane.
Process Visualization
Figure 1: Crystallization Workflow & Logic Control
Caption: Workflow for Protocol A (IPA/Water) highlighting the critical decision point to prevent Liquid-Liquid Phase Separation (Oiling Out).
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Root Cause | Corrective Action |
| Oiling Out | Temperature > Melting Point of solvated solid; Supersaturation too high. | 1. Increase seeding temperature.2. Slow down water addition.3. Add 5% Acetone to increase solubility width. |
| Low Yield | Final temperature too high or too much solvent.[2] | Cool to -5°C; Ensure final solvent ratio is at least 50% Water (Protocol A) or 80% Heptane (Protocol B). |
| Cake Caking | Drying temperature >40°C. | Dry at 25–30°C under high vacuum; use a rotary cone dryer with gentle agitation. |
| Isomer Retention | Cooling rate too fast (Occlusion). | Reduce cooling rate from 0.5°C/min to 0.1°C/min post-nucleation. |
References
-
Preparation of Azelastine Hydrochloride. CN Patent 102391253A. (Describes the synthesis and purification of the intermediate using acetone/water and IPA systems).
-
Process for the preparation of Azelastine. US Patent 5,166,436. (Details the condensation of 2-(4-chlorobenzyl)benzaldehyde and subsequent workup).
-
Crystallization of Organic Compounds: An Industrial Perspective. Tung, H. et al. Wiley-AIChE, 2009. (Authoritative text on handling oiling-out in aromatic aldehydes).
Sources
Troubleshooting & Optimization
Technical Support: Purification Strategies for 2-[(4-Chlorophenyl)methyl]benzaldehyde
Case ID: PUR-ALD-042 Subject: Removal of unreacted 2-[(4-Chlorophenyl)methyl]benzaldehyde from reaction mixtures. Applicable For: Post-reaction workup in synthesis of antihistamines (e.g., Azelastine precursors) and phthalazinone derivatives.
Executive Summary & Molecule Profile
The Challenge: Removing unreacted 2-[(4-Chlorophenyl)methyl]benzaldehyde (hereafter referred to as Aldehyde-1 ) presents a specific challenge due to two factors:
-
Lipophilicity: The diarylmethane skeleton and chlorine substituent make this molecule highly non-polar, rendering standard aqueous bisulfite washes ineffective without co-solvents.
-
Steric Hindrance: The ortho-substituted 4-chlorobenzyl group creates steric bulk near the carbonyl center, slowing down nucleophilic attack compared to simple benzaldehydes.
Strategic Overview: Do not rely on simple distillation; the boiling point is likely too high (>300°C est.), posing a risk of decomposition. Select your protocol based on scale and downstream sensitivity.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the appropriate purification method based on scale and constraints.
Protocol A: The Modified Bisulfite Extraction (Process Scale)
Theory: Sodium bisulfite (NaHSO₃) attacks the aldehyde carbonyl to form a water-soluble hydroxy-sulfonate adduct. Critical Modification for Aldehyde-1 : Due to the lipophilicity of the chlorobenzyl group, a simple biphasic stir (Water/DCM) will fail. You must use a water-miscible co-solvent (Methanol or Ethanol) to force phase contact.
Step-by-Step Procedure
-
Preparation:
-
Dissolve your crude reaction mixture in 3 volumes of Methanol (MeOH) .
-
Why: MeOH acts as a phase transfer bridge, allowing the bisulfite to contact the lipophilic aldehyde.
-
-
Adduct Formation:
-
Add 2.0 equivalents of saturated aqueous NaHSO₃ solution.
-
Stir vigorously for 2–4 hours at room temperature.
-
Note: The ortho-benzyl group slows this reaction. Do not rush; standard 30-minute washes are insufficient here.
-
-
Workup:
-
Dilute the mixture with water (to dissolve the salt) and a non-polar solvent (e.g., Ethyl Acetate or DCM).
-
Self-Validation Check: The aldehyde is now in the aqueous layer as a sulfonate salt. Your product (amine/alcohol) is in the organic layer.
-
-
Separation:
Data: Expected Outcomes
| Parameter | Standard Bisulfite Wash | Modified (MeOH) Protocol |
| Solvent System | DCM / Water | MeOH / Water / DCM |
| Contact Time | 30 mins | 2–4 Hours |
| Aldehyde Removal | < 20% (Poor Phase Contact) | > 95% |
| Risk | Emulsion formation | Clean separation |
Protocol B: Solid-Phase Scavenging (MedChem Scale)
Theory: For high-value intermediates where yield loss via extraction is unacceptable, use a polymer-supported sulfonyl hydrazide. This "catches" the aldehyde on a solid bead, allowing the product to be eluted.
Reagent: PS-TsNHNH₂ (Polymer-supported p-toluenesulfonyl hydrazide).
Step-by-Step Procedure
-
Loading:
-
Dissolve crude mixture in DCM or THF (10 mL/g).
-
Add 3–5 equivalents of PS-TsNHNH₂ resin relative to the estimated amount of unreacted aldehyde (determine via HPLC/NMR integration).
-
Add a catalytic amount of Acetic Acid (1–2 drops).
-
-
Incubation:
-
Filtration:
-
Filter the mixture through a fritted funnel or Celite pad.
-
Wash the resin with DCM.
-
The filtrate contains your purified product; the aldehyde remains trapped on the resin.
-
Self-Validating System:
-
TLC Monitor: Spot the supernatant. If the aldehyde spot (usually high R_f) is visible, add more resin and heat to 40°C.
Protocol C: Girard’s Reagent T (Analytical/Difficult Cases)
If the ortho-substitution prevents bisulfite formation and resin is too costly, use Girard’s Reagent T (trimethylaminoacetohydrazide chloride).
-
Reaction: Dissolve crude in Ethanol containing 10% Acetic Acid. Add Girard’s Reagent T (excess). Reflux for 1 hour.
-
Partition: Pour into water. The aldehyde becomes a water-soluble hydrazone salt.[3]
-
Extraction: Extract your product with Ether/EtOAc.[3][10] The aldehyde remains in the aqueous phase.
Mechanism of Action (Visualized)
Understanding why the bisulfite method requires modification for this specific molecule is key to troubleshooting.
Figure 2: The role of the co-solvent in overcoming the lipophilic barrier of the chlorinated diarylmethane structure.
Troubleshooting & FAQs
Q: I used the bisulfite method, but the aldehyde is still present in my organic layer. Why?
-
A: You likely didn't use enough Methanol. This specific aldehyde is very greasy. If the reaction mix wasn't homogeneous (one phase) during the stirring step, the bisulfite never contacted the aldehyde. Repeat using a 3:1 MeOH:Water ratio.
Q: Can I just distill the aldehyde off?
-
A: Not recommended. The estimated boiling point of 2-[(4-Chlorophenyl)methyl]benzaldehyde is >300°C at atmospheric pressure. Even under high vacuum, the temperatures required may degrade your desired product or cause the aldehyde to oxidize to the benzoic acid derivative.
Q: I formed a terrible emulsion during the bisulfite wash.
-
A: This is common when the adduct precipitates at the interface.
Q: How do I confirm the impurity is gone without running an NMR?
-
A: Use TLC with a stain sensitive to aldehydes, such as 2,4-DNP (Dinitrophenylhydrazine) . The aldehyde will stain yellow/orange immediately. If the spot is gone, your purification was successful.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Bhattacharyya, S. "Polymer-Supported Reagents and Scavengers in Synthesis."[11] Combinatorial Chemistry & High Throughput Screening, 2000 , 3, 65-92. Link
-
Use of Girard's Reagents: Org. Synth.1973 , 53, 1772. (Methodology for water-solubilizing lipophilic ketones/aldehydes).[9]
-
Furigay, M. H., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[4][12][13] JoVE (Journal of Visualized Experiments), 2018 , e57639. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bisulfite addition compounds [almerja.com]
- 10. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 11. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
Technical Support Center: Optimizing Temperature for 2-(4-chlorobenzyl)benzaldehyde Condensation
Welcome to the technical support center for optimizing the condensation reaction of 2-(4-chlorobenzyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific synthetic challenge. The self-condensation of substituted benzaldehydes is a critical step in the synthesis of various stilbene derivatives and other pharmacologically active molecules.[1] Temperature is a paramount parameter in these reactions, directly influencing reaction rate, product yield, and the impurity profile.
This resource provides not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental design and execution.
Troubleshooting Guide & FAQs
Q1: I'm starting my experiment. What is a reasonable initial temperature for the self-condensation of 2-(4-chlorobenzyl)benzaldehyde?
A1: The optimal starting temperature for the self-condensation of 2-(4-chlorobenzyl)benzaldehyde is highly dependent on the chosen catalyst and solvent system. For many base-catalyzed aldol-type condensations, starting at room temperature is a common practice.[2][3] However, for certain reactions like the Perkin reaction, which can be used for the synthesis of α,β-unsaturated acids from aromatic aldehydes, higher temperatures, often around 180°C, are traditionally employed.[4]
A prudent approach is to initiate the reaction at a moderate temperature, for instance, 50-60°C, and monitor the progress.[5] This allows for a controlled reaction rate without immediately risking the formation of degradation byproducts that can occur at excessively high temperatures.[6]
Initial Temperature Considerations:
| Catalyst/Reaction Type | Typical Temperature Range | Rationale |
| Base-Catalyzed (e.g., NaOH, KOH) | Room Temperature to 80°C | Balances reaction rate with minimizing side reactions.[7] |
| Perkin Reaction (e.g., Acetic Anhydride, Sodium Acetate) | 140°C - 190°C | High activation energy often requires significant thermal input.[4][8] |
| Acid-Catalyzed | Varies widely, often 50°C to reflux | Dependent on the specific acid and substrate reactivity.[9] |
| Phase-Transfer Catalysis | Room Temperature to 70°C | Efficient catalysis can often lower the required temperature. |
Q2: My reaction yield is very low, even after an extended period. How can I use temperature to improve this?
A2: Low yield despite a long reaction time often points to an insufficient reaction rate, which can frequently be addressed by increasing the temperature.[9] Chemical reactions generally accelerate at higher temperatures as more molecules possess the necessary activation energy to react.
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to optimizing temperature for improved reaction yield.
Step-by-Step Protocol for Temperature Optimization:
-
Establish a Baseline: Run the reaction at your initial temperature (e.g., 50°C) for a set period (e.g., 4 hours) and determine the yield.
-
Incremental Increase: Set up parallel reactions or repeat the experiment at incrementally higher temperatures (e.g., 60°C, 70°C, 80°C).
-
Monitor Progress: At each temperature, monitor the consumption of the starting material and the formation of the product using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze and Compare: After the set reaction time, quench the reactions and determine the yield for each temperature.
-
Identify Optimum: The temperature that provides the highest yield with the cleanest reaction profile is your optimum. Be aware that excessive heat can lead to the formation of tars and other impurities.[6]
Q3: I'm observing the formation of significant side products. How can temperature manipulation help minimize these?
A3: The formation of side products is a common issue in condensation reactions and is often temperature-dependent. Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over undesired ones. For instance, in some aldol-type reactions, lower temperatures can help control the equilibrium and prevent side reactions.[10]
Conversely, some side reactions, such as the Cannizzaro reaction (disproportionation of an aldehyde to an alcohol and a carboxylic acid), can become more prominent at higher temperatures in the presence of a strong base.
Strategies for Minimizing Side Products via Temperature Control:
-
Lower the Temperature: If you suspect that side products are forming due to excessive energy input, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Gradual Temperature Ramp: Instead of immediately heating the reaction to the target temperature, a gradual ramp-up can sometimes allow the desired reaction to initiate before temperatures are high enough to promote significant side product formation.
-
Isothermal vs. Reflux: Running a reaction at a specific, controlled temperature below the solvent's boiling point (isothermal) provides more precise control than simply refluxing, which can have temperature fluctuations.
Q4: How does the interplay between temperature, catalyst, and reaction time affect my experiment?
A4: Temperature, catalyst, and reaction time are intricately linked. A more active catalyst may allow you to achieve a good yield at a lower temperature or in a shorter time. Conversely, a less active catalyst may require higher temperatures and longer reaction times.
The Interrelationship of Key Reaction Parameters:
Caption: The dynamic relationship between temperature, catalyst activity, reaction time, and the final outcome.
For example, a study on the Perkin reaction showed that changing the cation of the acetate salt (from sodium to potassium) altered the reflux temperature and impacted the product quality.[6] This highlights that even subtle changes in the reaction components can necessitate a re-optimization of the temperature.
Q5: I've optimized the temperature on a small scale. What should I consider when scaling up the reaction?
A5: Scaling up a reaction is not always a linear process, and temperature control is a critical aspect to manage.
Key Considerations for Scale-Up:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to temperature gradients within the reactor, where some parts of the mixture are hotter than others, potentially causing localized side product formation.
-
Exothermic Reactions: Condensation reactions can be exothermic. On a small scale, this heat may dissipate easily. On a larger scale, the heat generated can cause the internal temperature to rise uncontrollably, leading to a runaway reaction.
-
Mixing: Efficient stirring is crucial to ensure uniform temperature distribution. Inadequate mixing in a large vessel can exacerbate the issue of temperature gradients.
Recommendations for Scaling Up:
-
Use a jacketed reactor: This provides better temperature control than an oil bath.
-
Monitor the internal temperature: Do not rely solely on the set temperature of the heating mantle or bath.
-
Consider a slower rate of addition: If one reagent is added to another, a slower addition rate can help to manage any exotherm.
-
Perform a safety assessment: Before scaling up, it is crucial to understand the thermal hazards of your reaction.
References
-
Perrin, C. L., & Chang, K. L. (n.d.). The Complete Mechanism of an Aldol Condensation. eScholarship.org. Retrieved from [Link][11]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link][1]
-
Not quite the last word on the Perkin reaction. (n.d.). The University of Manchester. Retrieved from [Link][6]
-
Davis, P. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]
-
Jung, J. C., & Park, O. S. (2009). Synthetic approaches toward stilbenes and their related structures. PMC. [Link][12]
-
Torres, E., et al. (2011). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. PMC. [Link][2]
-
Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride. (2015, January). ResearchGate. [Link]
-
The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. Retrieved from [Link][8]
-
Davis, P. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed) [Video]. YouTube. [Link]
-
Propose mechanisms for the following base-catalyzed condensations.... (n.d.). Pearson+. Retrieved from [Link]
-
Dibenzalacetone by Aldol Condensation 49. (n.d.). Retrieved from [Link]
-
Hurd, C. D., & Williams, J. W. (1936). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 58(6), 962–966. [Link]
-
Perkin Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link][4]
-
Buckles, R. E., & Bremer, K. (1953). The aldol stage of the Perkin reaction. Journal of the Chemical Society B: Physical Organic, 649. [Link][10]
-
Demonceau, A., et al. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]
-
Optimization of reaction conditions for the condensation of 4-chloro benzaldehyde, malononitrile, and ethyl acetoacetate. (n.d.). ResearchGate. Retrieved from [Link][5]
-
Procter, D. J., et al. (2020). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. PMC. [Link]
-
Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. (2022, September 1). Bentham Science Publishers. [Link]
-
Zhang, X., et al. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry. [Link][3]
-
Reaction of aromatic aldehydes with aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzoin Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
m-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Self-condensation of aldehydes. (2020, May 22).
-
Aldol Condensation of 4-Chlorobenzaldehyde. (n.d.). Scribd. Retrieved from [Link]
-
Kim, J. K., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. [Link][7]
-
A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022, October 13). RSC Publishing. [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The aldol stage of the Perkin reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in 2-[(4-Chlorophenyl)methyl]benzaldehyde coupling
Current Status: Active Ticket ID: T-SUZUKI-DIARYL-04 Subject: Troubleshooting low conversion in Pd-catalyzed cross-coupling of ortho-substituted benzaldehydes.
Executive Summary
Synthesizing 2-[(4-Chlorophenyl)methyl]benzaldehyde via Suzuki-Miyaura coupling presents a "perfect storm" of chemical challenges: the steric hindrance of the ortho-formyl group, the electronic deactivation of the aldehyde, and the inherent instability of benzyl-boron species.
If you are experiencing yields below 40%, rapid catalyst precipitation (Pd black), or significant homocoupling, your protocol likely suffers from Protodeboronation or Cannizzaro-type side reactions . This guide moves beyond standard textbook Suzuki conditions to specialized protocols required for diarylmethane synthesis.
Part 1: Diagnostic Matrix (Triage)
Use this matrix to identify the root cause of your failure based on observed symptoms.
| Symptom | Probable Root Cause | The Mechanism | Immediate Action |
| Reaction stalls < 30% conversion; Starting Material (SM) remains. | Protodeboronation | The C-B bond breaks before transmetallation, replacing the boron group with a proton. Common with 2-formylphenylboronic acid. | Switch Reagents: Use Potassium (4-chlorobenzyl)trifluoroborate instead of boronic acid. |
| Aldehyde peak disappears; Alcohol/Acid peaks appear. | Cannizzaro Reaction | Strong bases (NaOH, KOtBu) cause the aldehyde to disproportionate into benzyl alcohol and benzoic acid. | Change Base: Switch to mild, inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid hydroxides. |
| Formation of 4,4'-dichlorobibenzyl (Homocoupling). | Oxidative Homocoupling | Oxygen presence promotes the dimerization of the benzyl boron species. | Degas Rigorously: Use freeze-pump-thaw (3 cycles) or vigorous Ar sparging. |
| Reaction turns black immediately (Pd precipitation). | Ligand Dissociation | The benzyl partner is prone to | Upgrade Catalyst: Switch to Pd(dppf)Cl₂ or Pd-SPhos G3. |
Part 2: The Core Problem – Reagent Instability
The most common failure mode in this synthesis is the selection of the wrong boron partner.
The Trap: 2-Formylphenylboronic Acid
Many researchers attempt to couple 4-chlorobenzyl chloride with 2-formylphenylboronic acid .
-
Verdict: Avoid this route.
-
Reason: Ortho-formylboronic acids are kinetically unstable. The electron-withdrawing formyl group facilitates rapid hydrolytic cleavage of the C-B bond (protodeboronation) in aqueous base, often faster than the oxidative addition to Palladium can occur.
The Solution: The Molander Modification
The robust route utilizes 2-bromobenzaldehyde as the electrophile and Potassium (4-chlorobenzyl)trifluoroborate as the nucleophile.
-
Why it works: The trifluoroborate salt is air-stable and releases the active boronic acid species slowly (slow-release mechanism), preventing the "flooding" of the catalytic cycle that leads to homocoupling and decomposition.
Part 3: Validated Experimental Protocol
Target: 2-[(4-Chlorophenyl)methyl]benzaldehyde Method: Molander Suzuki-Miyaura Coupling with Trifluoroborates
Reagents:
-
Electrophile: 2-Bromobenzaldehyde (1.0 equiv)
-
Nucleophile: Potassium (4-chlorobenzyl)trifluoroborate (1.05 equiv)
-
Catalyst: PdCl₂(dppf)[1][2]·CH₂Cl₂ (3–5 mol%)
-
Note: The ferrocenyl ligand (dppf) has a large bite angle that suppresses
-hydride elimination, crucial for benzyl coupling partners.
-
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1 ratio)[2]
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with 2-bromobenzaldehyde (1.0 mmol), Potassium (4-chlorobenzyl)trifluoroborate (1.05 mmol), Cs₂CO₃ (3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol).
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed THF (4.5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat to reflux (approx. 75-80°C) for 18–24 hours.
-
Tip: Do not use microwave heating for this specific substrate; the aldehyde is thermally sensitive in the presence of base.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).[3]
-
Purification: The product is an aldehyde; avoid silica gel with high acidity. Use neutralized silica (flush column with 1% Et₃N/Hexanes before loading) to prevent degradation.
Part 4: Logic & Visualization
Workflow Logic Tree
This diagram illustrates the decision-making process for troubleshooting low yields.
Caption: Diagnostic logic tree for identifying failure modes in diarylmethane synthesis.
Mechanism: The Molander Advantage
Why the trifluoroborate pathway succeeds where the boronic acid fails.
Caption: The "Slow Release" mechanism of trifluoroborates prevents the accumulation of unstable boronic acid, minimizing decomposition.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use 2-chlorobenzaldehyde instead of the bromo- analog? A: It is not recommended for this specific coupling. Aryl chlorides are significantly less reactive in oxidative addition. While ligands like XPhos or SPhos can activate aryl chlorides, the ortho-substitution adds steric strain that makes the chloride extremely sluggish. Stick to the bromide or iodide.
Q: My product contains a secondary alcohol. What happened? A: You likely have residual organometallic reactivity or excessive base strength. If you used a Grignard approach (not recommended), the nucleophile attacks the aldehyde. In the Suzuki method, this suggests a Cannizzaro disproportionation or a transfer hydrogenation if isopropanol was used as a co-solvent. Ensure you are using THF/Water or Dioxane/Water and a mild carbonate base.
Q: Why is Pd(dppf)Cl₂ preferred over Pd(PPh₃)₄?
A: Pd(PPh₃)₄ is prone to oxidation and ligand dissociation. In benzyl couplings, the intermediate benzyl-palladium species can undergo
References
-
Molander, G. A., & Ito, T. (2006). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Organic Letters, 8(20), 4609–4612.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318.
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Suzuki Mechanisms).
Sources
stability of 2-[(4-Chlorophenyl)methyl]benzaldehyde under basic conditions
Welcome to our dedicated technical support center for 2-[(4-Chlorophenyl)methyl]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its handling and reactivity, particularly under basic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.
Introduction to the Reactivity of 2-[(4-Chlorophenyl)methyl]benzaldehyde
2-[(4-Chlorophenyl)methyl]benzaldehyde is a unique bifunctional molecule, featuring a non-enolizable aldehyde and a reactive benzylic methylene group. This structure presents both opportunities for diverse synthetic transformations and challenges in controlling selectivity. Under basic conditions, the molecule can undergo several competing reactions. Understanding these pathways is critical for troubleshooting unexpected results and optimizing your desired reaction outcomes.
The primary reaction pathways of concern under basic conditions are the Cannizzaro reaction, due to the absence of α-hydrogens to the aldehyde, and reactions involving the deprotonation of the benzylic C-H bonds. The presence of the electron-withdrawing chloro-substituent on one of the phenyl rings can also influence the reactivity of the molecule.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-[(4-Chlorophenyl)methyl]benzaldehyde under strong basic conditions (e.g., concentrated NaOH or KOH) is giving me a mixture of products, including an alcohol and a carboxylic acid. What is happening?
A1: You are likely observing a Cannizzaro reaction .[3][4] Since 2-[(4-Chlorophenyl)methyl]benzaldehyde lacks α-hydrogens, it cannot undergo an aldol condensation. In the presence of a strong base, two molecules of the aldehyde can disproportionate, where one is reduced to the corresponding primary alcohol (2-[(4-Chlorophenyl)methyl]benzyl alcohol) and the other is oxidized to the carboxylic acid (2-[(4-Chlorophenyl)methyl]benzoic acid).[5][6]
Q2: I am trying to perform a reaction at the benzylic position using a base, but I am getting low yields and several side products. Why is this happening?
A2: The benzylic protons of 2-[(4-Chlorophenyl)methyl]benzaldehyde are acidic and can be removed by a strong base. However, the resulting carbanion is in proximity to the electrophilic aldehyde group, which can lead to competing intramolecular reactions. Furthermore, if the reaction conditions are too harsh, the intermolecular Cannizzaro reaction may also occur, consuming your starting material. Careful selection of the base and reaction temperature is crucial to favor the desired reaction at the benzylic position.
Q3: Can 2-[(4-Chlorophenyl)methyl]benzaldehyde undergo an intramolecular Cannizzaro reaction?
A3: An intramolecular Cannizzaro reaction requires the presence of two aldehyde groups within the same molecule.[7] Since 2-[(4-Chlorophenyl)methyl]benzaldehyde has only one aldehyde group, it cannot undergo a classical intramolecular Cannizzaro reaction. However, under certain conditions, it is important to consider other potential intramolecular cyclization or rearrangement pathways that might be promoted by base.
Q4: How does the para-chloro substituent affect the stability and reactivity of the molecule under basic conditions?
A4: The chlorine atom is an electron-withdrawing group, which can have several effects.[1] It can slightly increase the acidity of the benzylic protons, making them easier to remove with a base.[8] It also influences the electron density of the aromatic ring, which can affect the rate and regioselectivity of other potential reactions.[9] However, for the Cannizzaro reaction, its electronic effect on the aldehyde reactivity is generally moderate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 2-[(4-Chlorophenyl)methyl]benzaldehyde under basic conditions.
Issue 1: Predominance of Cannizzaro Products in a Reaction Targeting the Benzylic Position
| Symptom | Possible Cause | Troubleshooting Steps & Explanations |
| Low yield of the desired product, with significant formation of 2-[(4-Chlorophenyl)methyl]benzyl alcohol and 2-[(4-Chlorophenyl)methyl]benzoic acid. | The base is too strong or the concentration is too high, favoring the intermolecular Cannizzaro reaction. | 1. Use a weaker base: Instead of NaOH or KOH, consider using milder bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base should be tailored to the specific reaction you are trying to achieve at the benzylic position. 2. Lower the base concentration: High concentrations of hydroxide ions increase the rate of the Cannizzaro reaction.[3] Using a lower concentration can help to suppress this side reaction. 3. Control the temperature: The Cannizzaro reaction is often promoted by heat. Running your reaction at a lower temperature may slow down the rate of the Cannizzaro reaction more significantly than your desired reaction. |
| The reaction works well with other substrates but fails with 2-[(4-Chlorophenyl)methyl]benzaldehyde. | The steric hindrance and electronic properties of your specific substrate may make the Cannizzaro reaction more favorable than for other aldehydes. | 1. Protect the aldehyde group: If the desired reaction is at the benzylic position, consider protecting the aldehyde as an acetal.[6] Cyclic acetals are stable to basic conditions and can be deprotected after the reaction at the benzylic position is complete.[10] 2. Use a crossed Cannizzaro reaction strategy: If you are aiming for the reduction of the aldehyde, a crossed Cannizzaro reaction with formaldehyde can be employed. Formaldehyde is more readily oxidized, and will preferentially be converted to formic acid, leading to a higher yield of the desired alcohol from your substrate.[5] |
Issue 2: Formation of Unidentified Side Products and Polymeric Material
| Symptom | Possible Cause | Troubleshooting Steps & Explanations |
| A complex mixture of products is observed by TLC or NMR, and/or insoluble, tar-like material forms in the reaction vessel. | Base-catalyzed self-condensation or polymerization reactions may be occurring, potentially initiated by deprotonation at the benzylic position followed by intermolecular reactions. | 1. Use a non-nucleophilic, sterically hindered base: Bases like lithium diisopropylamide (LDA) are strong enough to deprotonate the benzylic position but are less likely to act as nucleophiles towards the aldehyde. 2. Run the reaction at a lower temperature: Polymerization and other side reactions are often accelerated at higher temperatures. Conducting the reaction at 0 °C or even lower may improve the selectivity. 3. Use a solvent that promotes the desired reaction: The choice of solvent can significantly influence the reaction pathway. Aprotic solvents are generally preferred for reactions involving strong bases to avoid quenching the base and to better control the reactivity. |
| The product appears to be unstable during workup. | The product of your desired reaction may be sensitive to the pH changes during the workup procedure. | 1. Perform a stability test: Before a full-scale workup, take a small aliquot of the reaction mixture and subject it to the planned workup conditions to see if the product degrades.[11] 2. Use a buffered workup: Instead of using strong acids or bases for quenching and extraction, consider using buffered solutions to maintain a more neutral pH. 3. Minimize exposure to air and light: Some organic molecules can be sensitive to oxidation or light-induced degradation. Performing the workup under an inert atmosphere and in amber-colored glassware can be beneficial. |
Visualizing Potential Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Intermolecular Cannizzaro Reaction
Caption: Intermolecular Cannizzaro reaction of 2-[(4-Chlorophenyl)methyl]benzaldehyde.
Competing Reactions at the Benzylic Position
Caption: Competing pathways upon deprotonation of the benzylic position.
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol is recommended when you need to perform a reaction at the benzylic position without interference from the aldehyde group.
Materials:
-
2-[(4-Chlorophenyl)methyl]benzaldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-[(4-Chlorophenyl)methyl]benzaldehyde, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected aldehyde.
Causality: The formation of the acetal protects the aldehyde from reacting with bases.[6] The removal of water drives the equilibrium towards the formation of the acetal. The acidic workup is avoided to prevent premature deprotection.
Protocol 2: Monitoring the Cannizzaro Reaction by TLC
This protocol allows for the qualitative monitoring of the disproportionation reaction.
Materials:
-
2-[(4-Chlorophenyl)methyl]benzaldehyde
-
50% Aqueous NaOH
-
Ethanol
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Dissolve a small amount of 2-[(4-Chlorophenyl)methyl]benzaldehyde in ethanol in a vial.
-
Add a few drops of 50% aqueous NaOH.
-
Stir the reaction at room temperature.
-
At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate in the chosen solvent system.
-
Visualize the spots under a UV lamp.
Expected Observations:
-
The spot corresponding to the starting material will decrease in intensity over time.
-
Two new spots will appear: one for the more polar alcohol product and another for the highly polar carboxylate salt (which may remain at the baseline). Upon acidification of a sample for TLC analysis, the carboxylic acid spot will be visible.
References
-
Chemistry Learner. (2020, June 23). Cannizzaro Reaction: Examples, Mechanism, and Application. [Link]
-
National Institutes of Health. (2024, June 19). Synthetic applications of the Cannizzaro reaction. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
University of Mustansiriyah. (n.d.). Cannizzaro Reaction. [Link]
-
Phywe. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). Two possible pathways for the cyclization of 2-alkynylbenzaldehydes. [Link]
-
Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
National Institutes of Health. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]
-
PubMed. (2011, May 6). NHC-catalyzed oxidative cyclization reactions of 2-alkynylbenzaldehydes under aerobic conditions: synthesis of O-heterocycles. [Link]
-
PubMed. (2015, January 2). Catalytic Oxidative Cyclization of 2'-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]
-
Phywe. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
ACS Publications. (2025, March 28). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]
-
National Institutes of Health. (2025, March 28). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]
-
ResearchGate. (n.d.). Degradation of Organic Cations under Alkaline Conditions. [Link]
-
National Institutes of Health. (n.d.). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
-
ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
MDPI. (2024, November 14). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. [Link]
-
ResearchGate. (2025, November 22). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. [Link]
-
YouTube. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
-
Chemistry Stack Exchange. (2019, May 14). Does 4-methylbenzaldehyde give haloform and aldol reactions?. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Cannizzaro Reaction: Examples, Mechanism, and Application [chemistrylearner.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. The Cannizzaro Reaction [almerja.com]
- 6. spegroup.ru [spegroup.ru]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
handling moisture sensitivity of 2-[(4-Chlorophenyl)methyl]benzaldehyde
This guide serves as a specialized Technical Support Center for researchers handling 2-[(4-Chlorophenyl)methyl]benzaldehyde (CAS: 66383-66-8).[1]
This compound is a critical intermediate (often used in the synthesis of phthalazinone derivatives and antihistamines like Azelastine).[1] Its aldehyde functionality, combined with the lipophilic chlorobenzyl group, creates specific stability challenges—primarily autoxidation and hydration .[1]
Status: Operational Ticket ID: CAS-66383-66-8-STABILITY Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Core Directive: The Stability Paradox
User Question: “The label says moisture sensitive, but my sample is turning into a white solid even in a desiccator. Is it polymerizing?”
Technical Insight: It is likely not polymerizing.[1] You are witnessing autoxidation . While the compound is labeled "moisture sensitive," it is even more sensitive to oxygen .[1] Moisture acts as a catalyst for the autoxidation process, converting your aldehyde (oil/low-melting solid) into 2-(4-chlorobenzyl)benzoic acid (high-melting white solid).[1]
The Degradation Mechanism
Benzaldehydes undergo a radical chain reaction with molecular oxygen. Water lowers the activation energy for this transition.[1]
Figure 1: The presence of moisture facilitates the formation of hydrates and stabilizes radical intermediates, accelerating the irreversible conversion to the benzoic acid derivative.
Storage & Prevention Protocols
Objective: Maintain purity >98% for downstream reductive amination or cyclization.
Protocol A: The "Golden" Storage Standard
Do not rely solely on a desiccator. The atmosphere inside a standard desiccator still contains 21% oxygen.[1]
| Parameter | Specification | Reason (Causality) |
| Atmosphere | Argon or Nitrogen | Argon is heavier than air and blankets the oil/solid more effectively than Nitrogen.[1] |
| Temperature | -20°C | Arrhenius equation dictates that lowering T significantly retards the radical propagation rate.[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | UV light can initiate the radical formation (Type I/II cleavage).[1] |
| Headspace | Minimized | Large headspace = large O₂ reservoir.[1] Transfer to smaller vials if volume decreases. |
Protocol B: Handling During Weighing
Issue: “It’s an oil/sticky solid. How do I weigh it without exposing it?”
-
Warm to Room Temp: Never open a cold vial. Condensation will form immediately (moisture ingress), creating the catalytic environment for oxidation.[1]
-
Syringe Transfer (If liquid): If the purity is high, it may be a viscous oil.[1] Use a wide-bore needle and gas-tight syringe flushed with N₂.[1]
-
Melt & Dispense (If solid): If it has solidified (MP is often near ambient), gently warm (30-35°C) to melt, then syringe transfer.[1] Avoid spatulas which introduce static and air pockets.[1]
Diagnosis & Troubleshooting (QC)
User Question: “How do I know if my batch is ruined?”
Quick Diagnostic Table
| Observation | Diagnosis | Action |
| White crystals in oil | Partial Oxidation (10-30%) | Recoverable. Perform Bisulfite Wash (See Module 4).[1] |
| Complete solidification | Severe Oxidation (>80%) | Critical Failure. Recrystallize if acid is desired; otherwise discard.[1] |
| Loss of "Sweet" Odor | Acid Formation | Qualitative check only.[1] Confirm with NMR. |
| New Peak at ~13 ppm | Carboxylic Acid (-COOH) | 1H-NMR confirmation of degradation.[1] |
| Loss of Peak at ~10 ppm | Loss of Aldehyde (-CHO) | 1H-NMR confirmation of degradation.[1] |
Remediation: The Bisulfite Rescue Protocol
Scenario: Your NMR shows 15% Benzoic Acid impurity.[1] You need to purify it without running a column (which might cause silica-catalyzed degradation).[1]
The Solution: The Bisulfite Adduct Method .[2] This relies on the fact that aldehydes form solid, water-soluble adducts with sodium bisulfite, while the impurity (acid) and other organics do not.[1]
Step-by-Step Purification Workflow
-
Dissolve: Dissolve crude material in minimal Ethyl Acetate (EtOAc).
-
Form Adduct: Add saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously for 10-15 mins.
-
Observation: A white precipitate (the adduct) may form, or the aldehyde will migrate into the aqueous layer.
-
-
Wash (Remove Impurities):
-
Regenerate:
-
Extract: Extract the regenerated oil into EtOAc, dry over MgSO₄, and concentrate.
Figure 2: Selective purification logic utilizing the reversible formation of bisulfite adducts to separate aldehydes from oxidation byproducts.
Frequently Asked Questions (FAQs)
Q: Can I dry this compound on a high-vacuum line? A: Yes, but with caution. Because it is a high-boiling aldehyde, it is relatively non-volatile, but prolonged exposure to dynamic vacuum can remove trace volatiles while potentially introducing air if the trap leaks.[1] Recommendation: Dry under vacuum briefly to remove solvent, then immediately backfill with Argon.[1]
Q: I need to use this in a Grignard reaction. How dry does it need to be? A: Extremely dry. Any residual moisture will quench your Grignard reagent.[1]
-
Protocol: Dissolve the aldehyde in anhydrous THF.[1] Add activated 3Å or 4Å molecular sieves and let stand for 12 hours under Argon. Do not use silica gel (acidic) or alumina (basic) for drying as they can catalyze aldol condensation.[1]
Q: Why does the color change from pale yellow to dark orange? A: Darkening usually indicates trace condensation reactions (aldol-type) rather than simple oxidation (which produces white solids).[1] This suggests your glassware might have had basic residues or the material was exposed to heat. A short silica plug filtration (neutralized silica) can remove the colored oligomers.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for aldehyde purification via bisulfite).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] [1]
-
PubChem. (n.d.).[1][4] 2-[(4-Chlorophenyl)methyl]benzaldehyde (CID 88783245).[1][5] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Organic Syntheses. (1922).[1] Benzaldehyde Purification Protocols. Org. Synth. 1922, 2,[1] 7. (Foundational chemistry for benzaldehyde handling). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-(Chloromethyl)benzaldehyde | C8H7ClO | CID 357877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-[(4-chlorophenyl)methyl]benzaldehyde (C14H11ClO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
1H NMR spectrum analysis of 2-[(4-Chlorophenyl)methyl]benzaldehyde
Topic: 1H NMR Spectrum Analysis of 2-[(4-Chlorophenyl)methyl]benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Structural Validation & Solvent Selection for Diarylmethyl Scaffolds
Executive Summary & Application Context
2-[(4-Chlorophenyl)methyl]benzaldehyde (CAS: 66303-51-9) is a critical pharmacophore intermediate, notably used in the synthesis of phthalazinone derivatives and antihistamines like Azelastine .
This guide moves beyond basic spectral listing to provide a comparative analysis of this compound against its synthesis precursors and solvent alternatives. We address the common challenge of resolving the methylene bridge signals and distinguishing the ortho-substituted aldehyde from potential regioisomers or over-oxidized impurities.
Structural Logic & Proton Assignment
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments.
Graphviz Diagram: Molecular Structure & Labeling
Caption: Figure 1. Magnetic environments of 2-[(4-Chlorophenyl)methyl]benzaldehyde. The methylene bridge (Hf) acts as the diagnostic linchpin connecting the two aromatic systems.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the resolution of the aromatic region. Below is a comparative performance analysis based on solvation capability and signal resolution.
Table 1: Solvent Performance Comparison
| Feature | Alternative A: Chloroform-d (CDCl₃) | Alternative B: DMSO-d₆ | Recommendation |
| Aldehyde Shift | ~10.20 ppm (Sharp singlet) | ~10.15 ppm (Often broader) | CDCl₃ for integration accuracy. |
| Methylene Bridge | ~4.45 ppm (Singlet) | ~4.52 ppm (Singlet) | Equivalent ; slight downfield shift in DMSO. |
| Aromatic Resolution | High overlap risk between 7.2–7.6 ppm. | Superior separation. DMSO polarity disrupts π-stacking, often resolving the AA'BB' system of the chlorophenyl ring. | DMSO-d₆ for complex aromatic analysis. |
| Water Artifacts | Low impact (1.56 ppm). | High impact (3.33 ppm). Can obscure methylene signals if "wet". | CDCl₃ for routine checks. |
Expert Insight: While CDCl₃ is the standard for rapid QC, DMSO-d₆ is superior for detailed structural characterization if the aromatic multiplets are overlapping. The polarity of DMSO often shifts the ortho-aldehyde proton (Ring A) away from the chlorophenyl (Ring B) signals.
Detailed Spectral Data (in CDCl₃)
The following data represents the standard high-resolution (400 MHz+) profile.
Table 2: Chemical Shift Assignments
| Proton Label | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Justification |
| Ha (-CHO) | 10.15 - 10.25 | Singlet (s) | 1H | - | Deshielded by carbonyl anisotropy; diagnostic for oxidation state.[1] |
| Hb (Ring A) | 7.80 - 7.90 | Doublet (d) | 1H | J ≈ 7.8 | H-6 position; deshielded by adjacent C=O. |
| Hc, Hd, He | 7.35 - 7.60 | Multiplet (m) | 3H | - | Remaining protons on the benzaldehyde ring. |
| Hg, Hh (Ring B) | 7.05 - 7.28 | Two Doublets | 4H | J ≈ 8.5 | AA'BB' system characteristic of 1,4-disubstituted benzene (4-Cl-phenyl). |
| Hf (-CH₂-) | 4.40 - 4.50 | Singlet (s) | 2H | - | Benzylic methylene bridge; shift confirms linkage between rings. |
Experimental Protocol: Purity Validation
This protocol is designed to distinguish the product from common precursors (e.g., 2-chlorobenzaldehyde or 4-chlorobenzyl chloride).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10-15 mg of the solid product in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter through cotton if turbidity persists (indicates inorganic salts from Suzuki/Grignard workup).
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes sensitivity).
-
Relaxation Delay (d1): ≥ 2.0 seconds (critical for accurate integration of the aldehyde proton).
-
Scans (ns): 16 (sufficient for >95% purity); increase to 64 for impurity detection <1%.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the aromatic multiplets.
Graphviz Diagram: Purity Decision Tree
Caption: Figure 2. Logical workflow for distinguishing the target molecule from common synthetic precursors.
Comparison with Alternatives (Impurities)
Distinguishing the target from chemically similar alternatives is vital during reaction monitoring.
| Signal Region | Target Molecule | Alternative: 4-Chlorobenzyl Chloride (Precursor) | Alternative: 2-Chlorobenzaldehyde (Precursor) |
| Aldehyde (-CHO) | Present (~10.2 ppm) | Absent | Present (~10.4 ppm) |
| Methylene (-CH₂-) | ~4.45 ppm | ~4.55 ppm (Deshielded by Cl) | Absent |
| Aromatic Pattern | 8 protons (2 rings) | 4 protons (1 ring) | 4 protons (1 ring) |
Key Differentiator: The simultaneous presence of the aldehyde singlet AND the methylene singlet (integrating 1:2) is the definitive fingerprint for the target.
References
-
General NMR Data for Benzaldehydes
-
Solvent Effects on Chemical Shifts
- Precursor Data (2,4-Dichlorobenzaldehyde & Analogues)
-
Synthesis & Characterization of Diarylmethyl Imidazoles (Related Intermediates)
Sources
- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: Benzaldehyde vs. 2-(4-Chlorobenzyl)benzaldehyde
[1]
Executive Summary
This guide contrasts the reactivity of Benzaldehyde (Molecule A) , the fundamental aromatic aldehyde, with 2-(4-chlorobenzyl)benzaldehyde (Molecule B) , a highly specialized scaffold.
While Benzaldehyde serves as a kinetic benchmark for electrophilic aromatic substitution and nucleophilic addition, Molecule B represents a "pre-functionalized" pharmacophore. The critical differentiator is the ortho-benzyl substituent in Molecule B. This structural feature introduces significant steric hindrance that retards standard nucleophilic attacks but unlocks a unique reactivity landscape: intramolecular cyclodehydration (Bradsher cyclization) and direct access to diarylmethane-based therapeutics (e.g., SGLT2 inhibitors like Empagliflozin).
| Feature | Benzaldehyde | 2-(4-Chlorobenzyl)benzaldehyde |
| Carbonyl Electrophilicity | High (Exposed) | Moderate (Sterically Gated) |
| Oxidation Stability | Low (Prone to autoxidation) | High (Sterically protected) |
| Primary Utility | General Reagent / Solvent | Advanced Intermediate (SGLT2, Anthracenes) |
| Unique Pathway | N/A | Acid-Catalyzed Cyclization to Anthracenes |
Structural & Electronic Analysis
The Ortho-Effect and Steric Gating
The reactivity difference is governed by the ortho-effect. In Benzaldehyde, the carbonyl carbon is planar and accessible to nucleophiles from an angle of ~107° (Bürgi-Dunitz trajectory).
In 2-(4-chlorobenzyl)benzaldehyde , the ortho-methylene bridge supports a bulky 4-chlorophenyl ring. This substituent creates a "molecular gate," restricting the rotational freedom of the formyl group and physically blocking the approach of nucleophiles.
Electronic Modulation
-
Benzaldehyde: Reactivity is modulated only by the resonance stability of the phenyl ring.
-
Molecule B: The benzyl group acts as a weak electron-donating group (alkyl-like) via induction (+I), slightly reducing the electrophilicity of the carbonyl compared to benzaldehyde. However, the remote 4-chloro substituent exerts a weak withdrawing effect on the benzyl ring, preventing it from being too electron-rich, which is crucial for stability during oxidative handling.
Figure 1: Mechanistic divergence driven by the ortho-benzyl substituent.
Comparative Reactivity Profiles
Case Study A: Nucleophilic Addition (Reductive Amination)
Scenario: Reaction with a primary amine followed by hydride reduction.
-
Benzaldehyde: Reacts rapidly (<1 hour) to form the imine. The lack of sterics allows bulky amines to attack easily.
-
Molecule B: The formation of the imine is the rate-limiting step. The ortho-benzyl group clashes with the incoming amine.
-
Experimental Insight: Requires higher temperatures (reflux in toluene/ethanol) or Lewis acid catalysis (Ti(OiPr)4) to drive imine formation to completion before reduction.
-
Case Study B: Intramolecular Cyclization (The "Killer App")
This is the defining reaction for Molecule B. Under strong acidic conditions, Molecule B undergoes Bradsher Cyclodehydration , a variation of the Friedel-Crafts alkylation where the carbonyl oxygen is protonated, and the ortho-benzyl ring attacks the electrophilic carbon.
-
Benzaldehyde: Cannot cyclize.
-
Molecule B: Cyclizes to form 2-chloroanthracene or substituted dihydroanthracenes. This is a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs).
Figure 2: Acid-mediated cyclization pathway unique to 2-(4-chlorobenzyl)benzaldehyde.
Experimental Protocols
Protocol A: Comparative Reduction (Kinetic Benchmarking)
Use this protocol to quantify the steric penalty of Molecule B.
-
Setup: Prepare two 50 mL round-bottom flasks.
-
Reagents:
-
Flask A: Benzaldehyde (1.0 mmol) in MeOH (10 mL).
-
Flask B: 2-(4-chlorobenzyl)benzaldehyde (1.0 mmol) in MeOH/THF (1:1, 10 mL). Note: THF is required for solubility of Molecule B.
-
-
Reaction: Cool both to 0°C. Add NaBH4 (0.5 equiv) portion-wise.
-
Monitoring: Spot TLC every 2 minutes.
-
Expectation: Flask A clears starting material within 5–10 minutes. Flask B will show persistent starting material for 30–60 minutes due to steric hindrance protecting the carbonyl.
-
Protocol B: Synthesis of SGLT2 Inhibitor Scaffold (Arylation)
This protocol highlights the strategic utility of Molecule B in drug synthesis (e.g., Empagliflozin intermediates).
-
Activation: Dissolve 2-(4-chlorobenzyl)benzaldehyde (1 equiv) in anhydrous THF under Argon.
-
Nucleophile: Add 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (or relevant aryl bromide) via Lithium-Halogen exchange (n-BuLi at -78°C) or Grignard formation.
-
Coupling: Transfer the lithiated species to the aldehyde solution at -78°C.
-
Workup: Quench with sat. NH4Cl.
-
Significance: The resulting diarylmethanol is easily reduced (Et3SiH/BF3·OEt2) to form the methylene bridge found in gliflozin drugs. Benzaldehyde would only yield a simple diphenylmethanol, lacking the necessary pharmacophore complexity.
Data Summary
| Parameter | Benzaldehyde | 2-(4-Chlorobenzyl)benzaldehyde | Implications |
| MW ( g/mol ) | 106.12 | 230.69 | Molecule B requires solubility optimization (THF/DCM). |
| NaBH4 Reduction ( | < 5 min | ~ 25 min | Steric bulk slows hydride delivery. |
| Schiff Base Formation | Room Temp | Reflux / Catalyst | Hindered carbonyl requires energy to expel water. |
| Auto-oxidation | High Risk | Low Risk | Molecule B is more shelf-stable. |
| Key Application | Solvent / Fragrance | SGLT2 Inhibitors / Anthracenes | High-value pharmaceutical intermediate. |
References
-
Mechanism of Nucleophilic Addition to Carbonyls: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Bradsher Cyclization (Cyclodehydration): Bradsher, C. K. (1940). Aromatic Cyclodehydration. Chemical Reviews, 38(3), 447–499.
-
SGLT2 Inhibitor Synthesis (Gliflozins): Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor. Diabetes, Obesity and Metabolism.
-
Ortho-Effect in Benzaldehydes: Charton, M. (1969). The quantitative treatment of the ortho effect. Progress in Physical Organic Chemistry.
A Comparative Guide to the UV-Vis Absorption Maxima of 2-[(4-Chlorophenyl)methyl]benzaldehyde and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-[(4-Chlorophenyl)methyl]benzaldehyde. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to predict its spectral properties. By comparing the UV-Vis absorption maxima of benzaldehyde, 4-chlorobenzaldehyde, and 2-methylbenzaldehyde, we can elucidate the electronic and steric effects of the substituents on the benzaldehyde chromophore. This comparative approach offers valuable insights for researchers working with similar aromatic aldehydes in fields such as medicinal chemistry and materials science.
The Foundational Principles of UV-Vis Spectroscopy in Aromatic Aldehydes
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In aromatic aldehydes like 2-[(4-Chlorophenyl)methyl]benzaldehyde, the primary electronic transitions of interest are:
-
π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzaldehyde, these transitions give rise to strong absorption bands, typically in the range of 240-250 nm.[1]
-
n → π* Transitions: These are lower-energy transitions involving the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, often around 280-300 nm for simple carbonyl compounds.[2]
The position and intensity of these absorption maxima (λmax) are highly sensitive to the molecular structure and the solvent used. Substituents on the benzene ring can significantly alter the electronic distribution and, consequently, the energy of these transitions, leading to shifts in the absorption maxima. These shifts are categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy of the electronic transition.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy of the electronic transition.
A Robust Experimental Protocol for Acquiring UV-Vis Spectra
To ensure the acquisition of high-quality and reproducible UV-Vis spectra for comparative analysis, a standardized experimental protocol is essential. The following steps outline a self-validating system for the analysis of aromatic aldehydes.
Step-by-Step Methodology
-
Instrumentation and Calibration:
-
Utilize a dual-beam UV-Vis spectrophotometer.
-
Perform a wavelength accuracy and photometric accuracy calibration of the instrument using certified reference materials (e.g., holmium oxide for wavelength accuracy and potassium dichromate for photometric accuracy).
-
-
Solvent Selection and Preparation:
-
Choose a UV-grade solvent that is transparent in the wavelength range of interest (typically 200-400 nm for aromatic aldehydes). Cyclohexane or ethanol are common choices.
-
The solvent should not react with the analyte and should be of high purity to avoid interference from impurities.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte with a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration that yields an absorbance in the range of 0.2 to 0.8 AU (Absorbance Units), where the Beer-Lambert law is most accurate.
-
-
Data Acquisition:
-
Set the spectrophotometer to scan a wavelength range that covers all expected transitions (e.g., 200-400 nm).
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the spectrum of the sample solution.
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the molar concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Caption: Experimental workflow for UV-Vis spectral analysis.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the UV-Vis absorption maxima of 2-[(4-Chlorophenyl)methyl]benzaldehyde, we will compare it with benzaldehyde and its substituted derivatives.
Caption: Molecular structures of the target and reference compounds.
Predicted UV-Vis Spectrum of 2-[(4-Chlorophenyl)methyl]benzaldehyde
The structure of 2-[(4-Chlorophenyl)methyl]benzaldehyde combines the features of a 2-substituted benzaldehyde and a 4-substituted chlorobenzene.
-
Benzaldehyde Chromophore: The fundamental electronic transitions will be those of the benzaldehyde moiety.
-
Effect of the 2-[(4-Chlorophenyl)methyl] group: This is a large, electron-donating group (by induction) at the ortho position. The benzyl group is not directly conjugated with the carbonyl group, so its electronic effect on the π → π* transition might be modest. However, its steric bulk could cause a slight twist of the carbonyl group out of the plane of the benzene ring, potentially leading to a hypsochromic shift (blue shift) and a decrease in the intensity of the π → π* transition.
-
Effect of the 4-Chloro group: The chlorine atom on the second phenyl ring is an electron-withdrawing group by induction but an electron-donating group by resonance. Its effect on the primary benzaldehyde chromophore is transmitted through the methylene bridge and is expected to be minimal.
Based on this analysis, the UV-Vis spectrum of 2-[(4-Chlorophenyl)methyl]benzaldehyde is expected to show a strong π → π* transition and a weaker n → π* transition, with their λmax values being influenced by the steric and electronic effects of the complex ortho-substituent.
Comparison with Reference Compounds
The following table summarizes the reported UV-Vis absorption maxima for benzaldehyde and related compounds in a non-polar solvent (cyclohexane or similar) to minimize solvent effects.
| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) | Reference |
| Benzaldehyde | ~244 | ~280 | [3] |
| 4-Chlorobenzaldehyde | ~252 | ~285 | [3] |
| 2-Methylbenzaldehyde | ~251 | ~294 | [4] |
| 2-[(4-Chlorophenyl)methyl]benzaldehyde | Estimated: ~245-255 | Estimated: ~285-295 | - |
Note: The values for 2-[(4-Chlorophenyl)methyl]benzaldehyde are estimations based on the analysis of its structural components.
Discussion of Spectral Shifts
-
Benzaldehyde: Serves as our baseline. It exhibits a strong π → π* band around 244 nm and a weaker n → π* band around 280 nm in cyclohexane.[3]
-
4-Chlorobenzaldehyde: The chlorine atom at the para position acts as an auxochrome. Its electron-donating resonance effect extends the conjugated system, resulting in a bathochromic shift (red shift) of both the π → π* and n → π* transitions compared to benzaldehyde.[3]
-
2-Methylbenzaldehyde: The methyl group at the ortho position is a weak electron-donating group. The observed bathochromic shift is likely due to a combination of this electronic effect and hyperconjugation.[4]
For 2-[(4-Chlorophenyl)methyl]benzaldehyde , the large ortho-substituent may introduce steric hindrance, potentially causing a slight hypsochromic shift relative to 2-methylbenzaldehyde due to a disruption of the planarity between the carbonyl group and the benzene ring. However, the overall electronic effect of the benzyl group might counteract this, leading to a λmax for the π → π* transition that is likely to be slightly bathochromically shifted compared to benzaldehyde itself. The n → π* transition is also expected to show a bathochromic shift.
Conclusion
This comparative guide provides a framework for understanding and predicting the UV-Vis absorption characteristics of 2-[(4-Chlorophenyl)methyl]benzaldehyde. By analyzing the spectral data of structurally related compounds—benzaldehyde, 4-chlorobenzaldehyde, and 2-methylbenzaldehyde—we can infer the electronic and steric influences of the substituents on the benzaldehyde chromophore. It is predicted that 2-[(4-Chlorophenyl)methyl]benzaldehyde will exhibit a strong π → π* absorption band in the region of 245-255 nm and a weaker n → π* band around 285-295 nm. The precise determination of these values requires experimental verification following the robust protocol outlined in this guide. This analysis serves as a valuable starting point for researchers in the spectroscopic characterization of this and other complex aromatic aldehydes.
References
Sources
A Practical Guide to Thin-Layer Chromatography of 2-[(4-Chlorophenyl)methyl]benzaldehyde: Determining Rf Values in Hexane/Ethyl Acetate Systems
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and purification of novel organic compounds, rapid and effective analytical techniques are paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone method for monitoring reaction progress, assessing compound purity, and optimizing purification protocols. This guide provides an in-depth, practical framework for determining the Retention Factor (Rf) values of 2-[(4-Chlorophenyl)methyl]benzaldehyde in various hexane/ethyl acetate solvent systems. Rather than presenting a single, rigid Rf value, which can be misleading due to its high dependency on experimental conditions, we will equip you with the methodology and scientific rationale to determine these values in your own laboratory setting, ensuring reproducibility and accuracy.
The Science of Separation: Understanding TLC and Rf Values
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] In this case, the stationary phase is a polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), coated on a plate. The mobile phase, or eluent, is a solvent system that moves up the plate via capillary action.[1][2]
The separation is governed by the principle of "like dissolves like." More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate.[3] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further.[3] The hexane/ethyl acetate system is a versatile mobile phase where hexane is a non-polar solvent and ethyl acetate is a moderately polar solvent.[4] By varying the ratio of these two solvents, the overall polarity of the mobile phase can be finely tuned to achieve optimal separation.[4]
The Retention Factor (Rf) is a quantitative measure of a compound's movement on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][5]
Rf = Distance traveled by the spot / Distance traveled by the solvent front [5]
Rf values are always between 0 and 1.[5] An Rf value close to 0 indicates a strong affinity for the stationary phase, while a value close to 1 suggests a high affinity for the mobile phase.[6] For effective separation and analysis, an ideal Rf value is typically between 0.3 and 0.7.[3] It is crucial to remember that Rf values are highly sensitive to a number of factors, including the specific adsorbent on the TLC plate, the exact composition of the solvent system, the thickness of the stationary phase, temperature, and the degree of saturation of the TLC chamber.[6][7][8] Therefore, reporting the solvent system and stationary phase is essential when documenting an Rf value.[9]
Experimental Protocol: Determining the Rf of 2-[(4-Chlorophenyl)methyl]benzaldehyde
This protocol outlines a systematic approach to determine the optimal hexane/ethyl acetate ratio for the TLC analysis of 2-[(4-Chlorophenyl)methyl]benzaldehyde.
Materials:
-
2-[(4-Chlorophenyl)methyl]benzaldehyde
-
Analytical grade hexane
-
Analytical grade ethyl acetate
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Fume hood
Workflow for Determining Optimal TLC Conditions:
Caption: A streamlined workflow for the systematic determination of TLC Rf values.
Step-by-Step Procedure:
-
Preparation of the Developing Chamber:
-
Pour a small amount (to a depth of about 0.5 cm) of the chosen hexane/ethyl acetate solvent system into the TLC developing chamber.[2]
-
Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for reproducible results.[6]
-
Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
-
-
Preparation of the TLC Plate:
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the plate.[9] Be careful not to scratch the silica gel layer.
-
-
Spotting the Sample:
-
Dissolve a small amount of 2-[(4-Chlorophenyl)methyl]benzaldehyde in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, carefully and briefly touch the end to the baseline on the TLC plate to apply a small spot of the sample solution. The spot should be no more than 1-2 mm in diameter to prevent streaking and poor separation.[6]
-
Allow the solvent to completely evaporate from the spot before proceeding.
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the baseline with the spot is above the level of the solvent.[9]
-
Cover the chamber and allow the solvent front to move up the plate undisturbed.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.[2]
-
Immediately mark the position of the solvent front with a pencil.[2]
-
-
Visualization and Calculation:
-
Allow the solvent to evaporate completely from the TLC plate in a fume hood.
-
Visualize the spot under a UV lamp (254 nm). The compound should appear as a dark spot.
-
Lightly circle the spot with a pencil.
-
Measure the distance from the baseline to the center of the spot.
-
Measure the distance from the baseline to the solvent front.
-
Calculate the Rf value using the formula mentioned above.
-
Comparative Analysis: Predicting and Interpreting Rf Values
To effectively determine the optimal solvent system, it is recommended to test a range of hexane/ethyl acetate ratios. The polarity of the eluent increases with a higher proportion of ethyl acetate.[4]
Table 1: Expected Trend of Rf Values for 2-[(4-Chlorophenyl)methyl]benzaldehyde in Various Hexane/Ethyl Acetate Ratios
| Hexane:Ethyl Acetate Ratio | Eluent Polarity | Expected Rf Value Range | Rationale |
| 9:1 | Low | 0.1 - 0.3 | The low polarity of the eluent will result in a stronger interaction of the moderately polar aldehyde with the silica gel, leading to less movement up the plate.[3] |
| 4:1 | Medium | 0.3 - 0.6 | This ratio often provides a good balance of interactions for moderately polar compounds, leading to an optimal Rf value for analysis.[10][11] |
| 1:1 | High | 0.6 - 0.9 | The increased polarity of the eluent will lead to a greater affinity of the compound for the mobile phase, causing it to travel further up the plate.[12] |
Interpreting the Results:
-
If the Rf value is too low (spot is near the baseline): The eluent is not polar enough. Increase the proportion of ethyl acetate in the solvent system.[3]
-
If the Rf value is too high (spot is near the solvent front): The eluent is too polar. Increase the proportion of hexane in the solvent system.[3]
The goal is to find a solvent system where the Rf value is in the optimal range of 0.3-0.7, as this will provide the best resolution if other compounds (impurities or starting materials) are present in a mixture.[3]
Caption: The relationship between compound polarity, phase interactions, and resulting Rf values.
Conclusion
While a definitive, universal Rf value for 2-[(4-Chlorophenyl)methyl]benzaldehyde cannot be provided due to the inherent variability of TLC, this guide offers a robust framework for its experimental determination. By systematically varying the hexane/ethyl acetate ratio, researchers can identify the optimal conditions for analyzing this compound in their specific laboratory environment. This approach not only ensures accurate and reproducible results but also provides a deeper understanding of the chromatographic principles that underpin this essential analytical technique. The ability to empirically determine and optimize TLC conditions is a fundamental skill for any scientist involved in organic synthesis and drug development.
References
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
BYJU'S. (2022, August 2). R F Value Explanation. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
